Moxipraquine
Description
Properties
IUPAC Name |
4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZUNMRLVAEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865116 | |
| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23790-08-1 | |
| Record name | Moxipraquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXIPRAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Action of Moxipraquine Against Trypanosoma cruzi: A Review of Available Evidence
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Moxipraquine, an 8-aminoquinoline compound, has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. However, a comprehensive understanding of its precise mechanism of action remains elusive within publicly available scientific literature. This document synthesizes the current knowledge on this compound's effects on T. cruzi, contextualizes it within the broader landscape of anti-trypanosomal drug action, and highlights the significant gaps in the existing research. While detailed molecular pathways and quantitative efficacy data are scarce, this guide provides a foundational overview based on the limited evidence, primarily drawing from early preclinical studies.
Introduction to this compound
This compound (also known as 349C59) is a novel 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. Early studies revealed its potential against T. cruzi infections, where it was shown to be effective in suppressing parasitemia in animal models[1]. Despite this initial promise, the development of this compound was halted due to significant fetal toxicity observed in rats and rabbits, which led to the termination of clinical trials[1].
Efficacy of this compound against Trypanosoma cruzi
The available data on this compound's efficacy is largely qualitative. It has been shown to suppress the levels of circulating parasites in experimental infections in mice and guinea pigs[1]. However, a critical limitation of this compound is its inability to completely eradicate the parasite from the host, a challenge also faced by other trypanocidal drugs like nifurtimox[1]. The potency of this compound was also observed to be strain-dependent, with lower efficacy against the Peru strain of T. cruzi compared to others[1].
Due to the limited research, there is a lack of quantitative data such as IC50 or EC50 values for this compound against various forms of T. cruzi (amastigotes, trypomastigotes). This absence of data prevents a detailed comparative analysis with current clinical drugs.
Postulated Mechanism of Action: An Unresolved Question
The specific molecular target and mechanism of action of this compound against Trypanosoma cruzi have not been elucidated in the available literature. As an 8-aminoquinoline, it belongs to the same class as primaquine, a known antimalarial. While the exact mechanism of 8-aminoquinolines is not fully understood even in malaria, it is generally believed to involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function. It is plausible that this compound exerts its trypanocidal effect through similar pathways.
To provide a framework for potential investigation, it is useful to consider the established mechanisms of other anti-T. cruzi drugs, which primarily target:
-
Redox Metabolism: Drugs like nifurtimox and benznidazole are activated by parasitic nitroreductases to generate radical species, inducing lethal oxidative stress. T. cruzi is particularly vulnerable to this due to its limited capacity to scavenge free radicals[2][3].
-
Ergosterol Biosynthesis: Azole compounds, such as posaconazole, inhibit the enzyme sterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the parasite's cell membrane[4][5].
-
Mitochondrial Function: The parasite's respiratory chain presents another potential drug target due to differences from the host's mitochondrial complexes[2][3].
The workflow for investigating the mechanism of action of a compound like this compound would typically follow a structured path, as illustrated in the diagram below.
Figure 1. A generalized workflow for drug discovery and mechanism of action studies.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not available in the cited literature. However, standard methodologies for assessing anti-trypanosomal activity would have been employed. These typically include:
-
In vitro assays: Culturing epimastigotes, trypomastigotes, and amastigotes of T. cruzi in the presence of varying concentrations of the drug to determine growth inhibition and viability.
-
In vivo models: Infecting laboratory animals (e.g., mice, guinea pigs) with T. cruzi and subsequently administering the drug to measure its effect on parasitemia levels and survival rates.
The diagram below illustrates a potential logical relationship for investigating the effects of an 8-aminoquinoline like this compound on T. cruzi.
Figure 2. A hypothetical pathway illustrating how this compound might induce parasite death.
Conclusion and Future Directions
Future research to elucidate this compound's mechanism of action could involve:
-
Target-based screening: Using modern techniques such as proteomics and genetic screening to identify the molecular targets of this compound in T. cruzi.
-
Metabolomic studies: To understand the metabolic pathways in the parasite that are disrupted by the drug.
-
Structural biology: To investigate the interaction of this compound with its putative target(s) at the atomic level.
A deeper understanding of how 8-aminoquinolines like this compound affect T. cruzi could pave the way for the design of new derivatives with improved efficacy and a better safety profile, addressing a critical unmet need in the treatment of Chagas disease.
References
- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of Moxifloxacin: A Technical Guide
Note: Initial searches for "Moxipraquine" did not yield any relevant results. It is presumed that this was a typographical error for Moxifloxacin, a well-documented fluoroquinolone antibiotic. This guide will focus on the discovery, synthesis, and mechanisms of Moxifloxacin.
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Developed by Bayer AG, it was first patented in 1991 and received U.S. Food and Drug Administration (FDA) approval in 1999.[2][3] Marketed under the brand name Avelox, among others, Moxifloxacin is utilized in the treatment of various bacterial infections, including community-acquired pneumonia, sinusitis, intra-abdominal infections, and skin infections.[2][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which ultimately leads to bacterial cell death.[1][3]
Discovery and Development
Moxifloxacin, initially identified as BAY 12-8039, was developed by Bayer AG.[4] The United States patent for Moxifloxacin was first filed in 1991.[3] Subsequent development and clinical trials led to its approval by the FDA in December 1999 for the treatment of specific bacterial infections.[3]
Synthesis of Moxifloxacin Hydrochloride
The synthesis of Moxifloxacin hydrochloride is a multi-step process. A common method involves the use of a novel borate intermediate, which has been found to produce high yields.[5][6] The key steps are outlined below.
Experimental Protocol: Synthesis via Borate Intermediate
This protocol is based on the process described in European Patent EP 2474547 A2.[6][7]
Step 1: Formation of the Borate Complex (I)
-
React Ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (A) with propionic anhydride and boric acid.[6][7]
-
This reaction is typically carried out without a catalyst.[6][7]
-
The resulting product is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O³,O⁴ bis(propyloxy-O)borate (I).[6][7]
Step 2: Condensation to form Intermediate (II)
-
Condense the borate complex (I) with (S,S)-2,8-Diazabicyclo[4.3.0]nonane (B).[6][7]
-
This reaction is performed in an organic polar solvent, and notably, can proceed without the use of a base.[7]
-
The product of this step is the intermediate (4aS-Cis)-(1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O³,O⁴) bis(propyloxy-O)borate (II).[7][8]
Step 3: Hydrolysis to Moxifloxacin Base
Step 4: Formation of Moxifloxacin Hydrochloride
-
Dissolve or suspend the Moxifloxacin base in methanol.
-
Treat the solution with methanolic hydrochloric acid, preferably at a temperature between 0°C and 30°C.
-
Isolate the resulting Moxifloxacin hydrochloride Form C from the methanol.
Mechanism of Action
Moxifloxacin exerts its bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][9] These enzymes are crucial for the replication, transcription, and repair of bacterial DNA.[9] By inhibiting these enzymes, Moxifloxacin leads to double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1]
Quantitative Data
Pharmacokinetic Properties
Moxifloxacin exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[10][11]
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~90% | [9][11] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours | [12] |
| Elimination Half-life | 11.5 - 15.6 hours | [3][9] |
| Protein Binding | ~50% | [9] |
| Metabolism | Glucuronide and sulfate conjugation (~52%) | [3][9] |
| Excretion | ~45% as unchanged drug (~20% in urine, ~25% in feces) | [3][9] |
Clinical Efficacy
Clinical trials have demonstrated the high efficacy of Moxifloxacin in treating a variety of bacterial infections.
| Indication | Clinical Success Rate | Bacteriological Eradication Rate | Reference(s) |
| Community-Acquired Pneumonia (CAP) | 93.2% (cured) | - | [13] |
| General Clinical Trials | 88 - 97% | 90 - 97% | [11] |
| MDR-TB (vs. levofloxacin/conventional) | OR = 1.94 (enhanced success) | - | [14] |
| Phacoemulsification Prophylaxis | 91.7% (no infection) | - | [15] |
In Vitro Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | MIC Range (mg/L) | Reference(s) |
| Streptococcus pneumoniae | ≤ 0.12 | [16] |
| Streptococcus pyogenes | 0.03 - 0.5 | [16] |
| Streptococcus agalactiae | 0.03 - 0.5 | [16] |
| Staphylococcus aureus (MIC) | 312.5 µg/ml | [17] |
| Escherichia coli (MIC) | 19.5 µg/ml | [17] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Inoculum:
-
Culture the test bacterium in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Microplate:
-
Use a sterile 96-well microplate.
-
Dispense Mueller-Hinton broth into each well.
-
Create a serial two-fold dilution of Moxifloxacin across the wells, resulting in a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the Moxifloxacin dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of Moxifloxacin that shows no visible turbidity (bacterial growth).
-
References
- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 6. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20100152229A1 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moxifloxacin: clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-analysis on Effectiveness and Safety of Moxifloxacin in Treatment of Multidrug Resistant Tuberculosis in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Tolerability of a Combined Moxifloxacin/Dexamethasone Formulation for Topical Prophylaxis in Phacoemulsification: An Open-Label Single-Arm Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. saudijournals.com [saudijournals.com]
Moxipraquine: A Technical Overview of its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxipraquine, also known as 349C59, is an 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. This technical guide provides a comprehensive overview of its chemical structure, known properties, and biological activity against several protozoan parasites. The information presented herein is a compilation of available data from scientific literature and chemical databases. It is important to note that the clinical development of this compound was terminated due to significant fetal toxicity observed in animal studies.[1][2]
Chemical Structure and Properties
This compound is chemically designated as 8({6-4′(3 — hydroxybutyl)piperazin — 1′ — ylhexylamino}) — 6 —methoxyquinoline di(hydrogen maleate).[2] Its chemical structure is characterized by a substituted 8-aminoquinoline core, a key feature for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H38N4O2 | PubChem |
| Molecular Weight | 414.58 g/mol | MedchemExpress, MOLNOVA |
| CAS Number | 23790-08-1 | MOLNOVA |
| IUPAC Name | 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | PubChem |
| SMILES | CC(O)CCN1CCN(CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)CC1 | MedchemExpress, MOLNOVA |
| InChI | InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | PubChem |
| InChIKey | UDXZUNMRLVAEJN-UHFFFAOYSA-N | PubChem |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, its structure as an 8-aminoquinoline derivative suggests a synthetic pathway common for this class of compounds. Generally, the synthesis involves the coupling of a substituted 8-aminoquinoline core with a side chain.
A plausible synthetic route would involve the reaction of 8-amino-6-methoxyquinoline with a suitably functionalized alkyl halide or a reductive amination reaction with an appropriate aldehyde.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, for the 8-aminoquinoline class of compounds, the proposed mechanism involves the generation of reactive oxygen species (ROS). It is believed that these compounds can be metabolized to produce unstable intermediates that lead to oxidative stress within the parasite, ultimately causing cellular damage and death. This is a recognized mechanism of action for other 8-aminoquinolines like primaquine. The activity of some trypanocidal drugs, such as nifurtimox and benznidazole, also involves the generation of free radicals, a mechanism to which Trypanosoma cruzi is particularly susceptible due to a deficiency in enzymes that scavenge these radicals.[3]
Biological Activity
This compound has demonstrated activity against several protozoan parasites, most notably Trypanosoma cruzi and various species of Leishmania.
Activity against Trypanosoma cruzi
This compound has been shown to be active against experimental infections of Trypanosoma cruzi, the causative agent of Chagas disease.[1][4] In animal models, it was effective in suppressing parasitemia, though it did not completely eradicate the infection from the hosts.[1] The drug was found to be less potent against the Peru strain of T. cruzi compared to other strains.[1]
Activity against Leishmania Species
This compound has also shown efficacy in experimental infections of several Leishmania species.[1][4] Specifically, it was effective against Leishmania major, Leishmania mexicana mexicana, and Leishmania brasiliensis panamensis.[1] However, it was not found to be effective against Leishmania braziliensis braziliensis.[1] In a study on mice infected with L. major, subcutaneous administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction in lesion size.[5] Oral administration at 100 mg/kg also showed a good leishmanicidal response.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not available in the public literature. However, based on the published research, the following general methodologies were likely employed.
In Vivo Efficacy against Trypanosoma cruzi
A general protocol for testing the efficacy of a compound against T. cruzi in a murine model would involve the following steps:
In Vivo Efficacy against Leishmania major
For cutaneous leishmaniasis caused by L. major, an in vivo study in a mouse model would generally follow this workflow:
Toxicity and Clinical Development
The clinical development of this compound was halted due to findings of significant fetal toxicity in rats and rabbits.[1][2] This adverse effect precluded its further investigation as a therapeutic agent in humans.
Conclusion
This compound is an 8-aminoquinoline with demonstrated in vitro and in vivo activity against Trypanosoma cruzi and several species of Leishmania. Its chemical structure is typical of this class of compounds, and its mechanism of action is likely related to the induction of oxidative stress in the parasite. While it showed promise as an antiparasitic agent, significant fetal toxicity observed in preclinical studies led to the cessation of its development. The information available on this compound is largely from research conducted in the late 1970s and early 1980s, and as such, detailed modern experimental data and protocols are limited. This technical guide provides a summary of the currently accessible knowledge on this compound.
References
- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Moxipraquine on Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Moxipraquine (349C59)
This compound, chemically identified as 8-({6-[4-(3-hydroxybutyl)piperazin-1-yl]hexyl}amino)-6-methoxyquinoline di(hydrogen maleate), is an 8-aminoquinoline derivative.[2] This class of compounds has a history of use as antiprotozoal agents.[3] Early studies on this compound identified its potential against T. cruzi infections in vivo, where it was effective in reducing parasite levels in the blood. However, it did not achieve complete parasite eradication in mice or guinea pigs.[2] The discovery of significant fetal toxicity in rats and rabbits led to the cessation of its clinical trials.[1][2]
In Vitro Efficacy Data for this compound
A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50, EC50) for the in vitro efficacy of this compound against Trypanosoma cruzi amastigotes and trypomastigotes. The following tables are therefore presented as templates that would be used to summarize such data, should it become available.
Table 1: In Vitro Efficacy of this compound against T. cruzi Amastigotes
| Parasite Strain | Host Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the intracellular amastigote proliferation. SI (Selectivity Index): The ratio of the cytotoxic concentration (CC50) in the host cell line to the IC50 in the parasite.
Table 2: In Vitro Efficacy of this compound against T. cruzi Trypomastigotes
| Parasite Strain | Assay Type | Incubation Time (h) | EC50/LC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
EC50 (Effective Concentration 50%) / LC50 (Lytic Concentration 50%): The concentration of the compound that reduces the number of viable trypomastigotes by 50%.
Detailed Experimental Protocols for In Vitro Efficacy Testing
The following sections describe standard methodologies for assessing the in vitro activity of a test compound like this compound against the intracellular amastigote and extracellular trypomastigote forms of T. cruzi.
General Materials and Reagents
-
Parasite Strains: Various strains of T. cruzi can be used, often expressing reporter genes like β-galactosidase or green fluorescent protein (GFP) for easier quantification (e.g., Tulahuen, Y, Dm28c strains).[4][5]
-
Host Cell Lines: Commonly used host cells for amastigote assays include Vero (monkey kidney epithelial cells), LLC-MK2 (Rhesus monkey kidney epithelial cells), or U2OS (human osteosarcoma cells).[4][6]
-
Culture Media: RPMI-1640, DMEM, or LIT medium, supplemented with fetal bovine serum (FBS) and antibiotics.[4][7]
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Detection Reagents: Depending on the assay, this may include chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase assays, DNA stains like Hoechst 33342 or DAPI for imaging assays, or viability dyes like resazurin or MTT.[4][6][8]
Intracellular Amastigote Efficacy Assay
This assay determines the ability of a compound to inhibit the proliferation of T. cruzi amastigotes within a host cell monolayer.
Protocol:
-
Host Cell Seeding: Plate host cells (e.g., Vero cells) in a 96- or 384-well plate at a density that allows for the formation of a confluent monolayer (e.g., 2 x 10³ cells/well). Incubate overnight at 37°C with 5% CO₂.[6]
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specific multiplicity of infection (MOI), typically between 5 and 10.[6]
-
Removal of Extracellular Parasites: After an incubation period of several hours (e.g., 18 hours), wash the cell monolayers with fresh medium to remove any non-internalized trypomastigotes.[7]
-
Compound Addition: Add fresh medium containing serial dilutions of the test compound (this compound) to the infected cells. Include appropriate controls (untreated infected cells and a reference drug like benznidazole).
-
Incubation: Incubate the plates for a period of 72 to 120 hours to allow for amastigote replication in the untreated wells.[6]
-
Quantification of Parasite Load:
-
High-Content Imaging: Fix and stain the cells with a nuclear stain (e.g., Hoechst or DAPI). Use an automated microscope and image analysis software to count the number of host cell nuclei and parasite kinetoplasts per well. The efficacy is determined by the reduction in the ratio of parasites per host cell.[9]
-
Reporter Gene Assay: If using a β-galactosidase expressing parasite strain, lyse the cells and add a substrate like CPRG. The enzyme activity, proportional to the number of viable parasites, is measured colorimetrically.[4]
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration using a non-linear regression model.[6]
Trypomastigote Viability Assay
This assay assesses the direct effect of a compound on the viability of the extracellular, infective trypomastigote stage.
Protocol:
-
Parasite Preparation: Harvest tissue culture-derived trypomastigotes from the supernatant of infected host cell cultures.
-
Compound Incubation: Dispense a known concentration of trypomastigotes (e.g., 5 x 10⁴ parasites/well) into a 96-well plate. Add serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 to 72 hours.
-
Viability Assessment:
-
Microscopic Counting: Mix a sample of the parasite suspension with trypan blue and count the number of motile (viable) versus non-motile/blue (non-viable) parasites using a hemocytometer.[10][11]
-
Metabolic Assays: Add a metabolic indicator like MTT or resazurin. Viable, metabolically active parasites will convert the substrate into a colored or fluorescent product, which can be quantified using a plate reader.[8]
-
ATP-Based Assay: Use a reagent that lyses the cells and measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: Determine the EC50 or LC50 value by plotting the percentage of viable parasites against the log of the drug concentration.[12]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for in vitro efficacy testing of compounds against T. cruzi.
Hypothesized Signaling Pathway
While the specific molecular targets of this compound in T. cruzi have not been elucidated, 8-aminoquinolines are known to have multiple potential mechanisms of action. One prominent hypothesis involves the generation of reactive oxygen species (ROS), which induce oxidative stress and damage parasite macromolecules.
Caption: Potential mechanism of this compound via oxidative stress.
Conclusion
This compound has shown anti-trypanosomal effects in preclinical models, but a lack of publicly available in vitro efficacy data and early termination of its development due to toxicity limit its current therapeutic potential. The experimental protocols detailed in this guide represent the standard methodologies used in the field of Chagas disease drug discovery. These workflows provide a robust framework for the initial screening and characterization of novel compounds, a critical step in the pipeline for developing safer and more effective treatments for this neglected tropical disease. Researchers investigating new 8-aminoquinolines or other chemical scaffolds can utilize these methods to generate crucial efficacy and selectivity data.
References
- 1. A colorimetric assay for trypanosome viability and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antileishmanial and Antitrypanosomal Activities of the 8-Aminoquinoline Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conncoll.edu [conncoll.edu]
- 8. Setting of a colorimetric method to determine the viability of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Image-Based High-Throughput Drug Screening Targeting the Intracellular Stage of Trypanosoma cruzi, the Agent of Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Moxipraquine (349C59): A Historical and Technical Overview in Parasitology Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxipraquine, also known by its developmental code 349C59, is an 8-aminoquinoline derivative that emerged from the extensive anti-parasitic research programs of the 20th century. While it did not achieve widespread clinical use, its history provides valuable insights into the drug discovery process for parasitic diseases, particularly trypanosomiasis and leishmaniasis. This technical guide consolidates the available information on this compound, presenting its chemical properties, key experimental data, and the methodologies employed in its evaluation.
Introduction
The quest for effective chemotherapies against parasitic infections has been a cornerstone of tropical medicine. The 8-aminoquinoline class of compounds, initially recognized for their antimalarial properties, were also investigated for broader anti-parasitic activity. This compound (349C59) represents one such endeavor, developed and evaluated for its potential against kinetoplastid parasites. This document serves as a comprehensive resource on the history and scientific investigation of this compound in the field of parasitology.
Chemical and Physical Properties
This compound is chemically identified as 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 349C59 | [2] |
| Molecular Formula | C24H38N4O2 | [1][3] |
| Molecular Weight | 414.58 g/mol | [3] |
| CAS Number | 23790-08-1 | [3] |
| Chemical Structure | (See Figure 1) | [1] |
Preclinical Investigations in Parasitology
Research into the anti-parasitic activity of this compound (349C59) primarily focused on its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species responsible for leishmaniasis.
Activity against Trypanosoma cruzi
This compound demonstrated notable activity against Trypanosoma cruzi in preclinical models. While it was effective in inhibiting parasitemia, it did not achieve complete parasite eradication in infected mice or guinea pigs[3].
Activity against Leishmania Species
The compound showed a spectrum of activity against different Leishmania species. It was found to be effective against experimental infections of Leishmania major, Leishmania mexicana, and Leishmania brasiliensis[3]. However, its efficacy was not uniform across all tested species.
Experimental Protocols
A key study by Beveridge et al. (1980) provides insight into the methodologies used to evaluate this compound. The following is a summary of the likely experimental protocols based on standard parasitological research practices of that era.
In Vivo Efficacy Studies for Trypanosoma cruzi
-
Animal Model: Mice or guinea pigs were used as the host organism.
-
Infection: Animals were inoculated with a standardized dose of Trypanosoma cruzi trypomastigotes.
-
Drug Administration: this compound (349C59) was administered orally or via injection at varying dose levels and schedules.
-
Evaluation of Efficacy: Parasitemia was monitored by microscopic examination of blood smears at regular intervals. The level of parasitemia in treated animals was compared to that in untreated control groups.
-
Curative Assessment: At the end of the treatment period, subinoculation of blood and tissue homogenates into naive animals was likely performed to determine if complete parasite clearance had been achieved.
In Vivo Efficacy Studies for Leishmania Species
-
Animal Model: Typically, hamsters or susceptible mouse strains were used.
-
Infection: Animals were infected intradermally or subcutaneously with Leishmania promastigotes or amastigotes to induce cutaneous lesions.
-
Drug Administration: this compound was administered through various routes (e.g., oral, intraperitoneal) over a defined period.
-
Evaluation of Efficacy: The size and progression of cutaneous lesions were measured over time. Parasite load in the lesions and draining lymph nodes was assessed by microscopic examination of tissue smears or by in vitro culture.
Data Presentation
The following tables summarize the conceptual quantitative data that would have been generated during the evaluation of this compound, based on the described activities.
Table 1: Conceptual In Vivo Activity of this compound against Trypanosoma cruzi
| Animal Model | Dose (mg/kg/day) | Route of Administration | % Inhibition of Parasitemia | Curative Efficacy |
| Mouse | X | Oral | High | Not Achieved |
| Guinea Pig | Y | Intraperitoneal | Moderate | Not Achieved |
Table 2: Conceptual In Vivo Activity of this compound against Leishmania Species
| Leishmania Species | Animal Model | Dose (mg/kg/day) | Route of Administration | % Reduction in Lesion Size |
| L. major | Mouse | A | Oral | Significant |
| L. mexicana | Hamster | B | Intraperitoneal | Moderate |
| L. brasiliensis | Hamster | C | Oral | Significant |
Visualizations
The following diagrams illustrate the logical flow of the drug discovery and evaluation process for a compound like this compound.
Caption: Drug discovery and development workflow for this compound.
Caption: In vivo experimental protocol workflow for this compound.
Conclusion
This compound (349C59) represents a chapter in the history of anti-parasitic drug discovery, specifically within the 8-aminoquinoline class. While it demonstrated promising activity against Trypanosoma cruzi and various Leishmania species, its inability to achieve radical cure in preclinical models likely halted its further development. The study of such compounds remains crucial for understanding structure-activity relationships and for informing the design of new and more effective anti-parasitic agents. This guide provides a foundational resource for researchers interested in the historical context and scientific underpinnings of 8-aminoquinoline research in parasitology.
References
Moxipraquine's Activity Against Leishmania Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxipraquine, also known as 349C59, is an 8-aminoquinoline compound that has been investigated for its antiparasitic properties. While research on this specific compound has been limited, early studies have provided insights into its spectrum of activity against various Leishmania species, the causative agents of leishmaniasis. This technical guide synthesizes the available data on this compound's anti-leishmanial efficacy, outlines contemporary experimental protocols for evaluating such compounds, and provides visualizations of these workflows.
Data Presentation: Spectrum of Anti-Leishmanial Activity
| Leishmania Species | Efficacy |
| Leishmania major | Effective[1] |
| Leishmania mexicana mexicana | Effective[1] |
| Leishmania brasiliensis panamensis | Effective[1] |
| Leishmania brasiliensis brasiliensis | Not Effective[1] |
Experimental Protocols
To rigorously assess the anti-leishmanial activity of a compound like this compound today, a series of standardized in vitro and in vivo assays would be employed. These protocols are designed to determine the compound's potency against different life cycle stages of the parasite and its efficacy in a relevant host system.
In Vitro Susceptibility Assays
1. Promastigote Viability Assay
This initial screening assay evaluates the effect of the compound on the flagellated, extracellular promastigote stage of the Leishmania parasite.
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes.
-
Methodology:
-
Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) to the logarithmic growth phase.
-
The parasites are then seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
The test compound is serially diluted and added to the wells. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control, and wells with parasites in media alone serve as a negative control.
-
Plates are incubated at the appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
-
The IC50 value is calculated from the dose-response curve.
-
2. Amastigote-Macrophage Assay
This assay is more clinically relevant as it assesses the compound's activity against the non-motile, intracellular amastigote stage, which is the form that causes disease in the mammalian host.
-
Objective: To determine the 50% effective concentration (EC50) of the test compound against intracellular Leishmania amastigotes.
-
Methodology:
-
A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.
-
The adherent macrophages are then infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are washed away.
-
The test compound is serially diluted and added to the infected macrophages.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.
-
The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and microscopically counting the number of amastigotes per macrophage. Alternatively, automated high-content imaging systems or reporter gene-expressing parasites (e.g., expressing luciferase or GFP) can be used for higher throughput.
-
The EC50 value is determined from the dose-response curve.
-
3. Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against the host cells to determine its selectivity.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against the host macrophage cell line.
-
Methodology:
-
The same macrophage cell line used in the amastigote-macrophage assay is seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the cells.
-
After a 72-96 hour incubation period, cell viability is measured using a suitable assay (e.g., MTT, resazurin).
-
The CC50 value is calculated.
-
The Selectivity Index (SI) is then determined by the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity for the parasite over the host cell.
-
In Vivo Efficacy Model
Animal models are essential for evaluating the in vivo efficacy of a potential anti-leishmanial drug. The murine model is the most commonly used.
-
Objective: To assess the ability of the test compound to reduce parasite burden in an infected animal model.
-
Methodology:
-
BALB/c mice are typically used as they are susceptible to infection with many Leishmania species.
-
Mice are infected with Leishmania parasites, usually via intravenous injection for visceral leishmaniasis models or subcutaneous injection in the footpad or ear for cutaneous leishmaniasis models.
-
Once the infection is established (e.g., development of a lesion in cutaneous models or splenomegaly in visceral models), treatment with the test compound is initiated.
-
The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal). A vehicle control group and a group treated with a standard drug (e.g., miltefosine) are included.
-
Treatment is administered for a defined period.
-
At the end of the treatment period, the parasite burden is determined. For cutaneous leishmaniasis, this involves measuring the lesion size and determining the parasite load in the lesion and draining lymph nodes. For visceral leishmaniasis, the parasite burden in the liver and spleen is quantified, often expressed as Leishman-Donovan Units (LDU).
-
The efficacy of the compound is determined by the percentage reduction in parasite burden compared to the vehicle control group.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the in vitro promastigote viability assay.
Caption: Workflow for the in vitro amastigote-macrophage assay.
Caption: Workflow for the in vivo murine efficacy model.
Conclusion
This compound demonstrated activity against several species of Leishmania in early studies. However, a comprehensive understanding of its anti-leishmanial potential is hampered by the lack of detailed quantitative data and further research into its mechanism of action. The discontinuation of its clinical development due to toxicity has likely contributed to this knowledge gap. The standardized protocols outlined in this guide represent the current best practices for evaluating a compound's anti-leishmanial properties and would be essential for any future reassessment of this compound or its analogues. Further investigation would be required to determine its precise mechanism of action and to generate the quantitative data necessary for a complete efficacy profile.
References
Methodological & Application
Application Notes and Protocols for Moxipraquine in Trypanosoma cruzi In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxipraquine (also known as 349C59) is an 8-aminoquinoline compound that has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1] While it has been shown to be effective in suppressing parasitemia in in vivo models, it did not achieve complete parasite eradication.[1] Notably, clinical development of this compound was halted due to significant fetal toxicity observed in animal studies.[1]
These application notes provide a detailed overview of the standard in vitro protocols that can be adapted to evaluate the efficacy and cytotoxicity of this compound and other 8-aminoquinoline derivatives against T. cruzi. The provided methodologies are based on established and widely used assays in the field of anti-trypanosomal drug discovery.
Data Presentation
Due to the limited publicly available in vitro data for this compound against T. cruzi, the following tables are presented as templates to guide researchers in structuring their experimental findings. These tables illustrate how to present key quantitative data such as the half-maximal inhibitory concentration (IC50) against different parasite forms and the half-maximal cytotoxic concentration (CC50) against host cells, which is crucial for determining the selectivity of the compound.
Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi
| Parasite Stage | T. cruzi Strain | Assay Type | IC50 (µM) | Reference Compound (Benznidazole) IC50 (µM) |
| Amastigote | Tulahuen | β-galactosidase reporter | Data not available | 1.63 - 2.42[2][3] |
| Trypomastigote | Y | Motility/Viability | Data not available | >200[4] |
| Epimastigote | Dm28c | Resazurin-based | Data not available | Not typically evaluated |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero (Kidney epithelial) | MTT | Data not available | Data not available |
| HepG2 (Liver hepatocellular) | Neutral Red Uptake | Data not available | Data not available |
| Macrophages | LDH Release | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the in vitro cultivation of T. cruzi, assessment of anti-trypanosomal activity, and evaluation of cytotoxicity.
Protocol 1: In Vitro Culture of Trypanosoma cruzi
This protocol outlines the maintenance of the different life cycle stages of T. cruzi in the laboratory.
1.1. Epimastigote Culture:
-
Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin.[5]
-
Culture Conditions: Incubate at 28°C in sterile culture flasks.[6]
-
Subculture: Passage the parasites every 7-10 days by diluting the culture to a density of 1 x 10^6 cells/mL in fresh medium.[7]
1.2. Trypomastigote and Amastigote Culture (in mammalian cells):
-
Host Cells: Vero cells (or other suitable mammalian cell lines like NIH 3T3) are commonly used.[5][8]
-
Infection: Infect a confluent monolayer of Vero cells with metacyclic trypomastigotes (obtained from stationary phase epimastigote cultures) at a multiplicity of infection (MOI) of 10:1.[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2 in RPMI-1640 medium supplemented with 2-10% FBS.[8][9]
-
Harvesting Trypomastigotes: After 5-7 days post-infection, motile trypomastigotes are released into the culture supernatant and can be harvested by centrifugation.
-
Maintaining Amastigotes: Intracellular amastigotes replicate within the host cells. For assays targeting this stage, treatment is applied after the initial infection and removal of extracellular parasites.
Protocol 2: In Vitro Anti-Amastigote Assay
This assay is the gold standard for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
-
Cell Plating: Seed Vero cells in 96-well plates at a density that allows for a confluent monolayer to form.
-
Infection: Infect the Vero cells with trypomastigotes at an MOI of 10:1 for 18-24 hours.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Benznidazole should be used as a positive control.
-
Treatment: After the infection period, wash the wells to remove extracellular parasites and add the different concentrations of the test compound.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Readout: The number of intracellular amastigotes can be quantified using various methods:
Protocol 3: Cytotoxicity Assay
It is essential to assess the toxicity of the compound against mammalian cells to determine its selectivity.
-
Cell Plating: Seed Vero cells (or other relevant cell lines) in 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the anti-amastigote assay (e.g., 72-96 hours).
-
Viability Assessment: Determine cell viability using one of the following methods:
-
MTT Assay: Based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a colored formazan product.[10]
-
Neutral Red Assay: Relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Mandatory Visualizations
Signaling Pathway
The precise mechanism of action of this compound against T. cruzi has not been fully elucidated. However, as an 8-aminoquinoline, it is hypothesized to share a mechanism with other compounds in this class, which often involves the generation of reactive oxygen species (ROS).
Caption: Putative mechanism of action of this compound in T. cruzi.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound against T. cruzi.
Caption: Experimental workflow for in vitro screening.
References
- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds [mdpi.com]
- 3. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Repurposing in Chagas Disease: Chloroquine Potentiates Benznidazole Activity against Trypanosoma cruzi In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conncoll.edu [conncoll.edu]
- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. repositorio.usp.br [repositorio.usp.br]
Application Notes and Protocols for Moxipraquine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxipraquine, also known as 349C59, is a quinoline derivative recognized for its potent activity against protozoan parasites such as Trypanosoma cruzi and various Leishmania species.[1] As a member of the 8-aminoquinoline class of compounds, its mechanism of action in parasitic organisms is of significant interest. While its effects on mammalian cells are not well-documented in publicly available literature, its structural similarity to other quinoline compounds, such as chloroquine and mefloquine, suggests potential for broader biological activity that may be relevant for various cell culture-based research applications.
These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro cell culture experiments. Due to the limited availability of specific data for this compound in mammalian cell lines, this document outlines a generalized workflow for determining optimal experimental conditions, including solubility, cytotoxicity, and effective concentrations.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.
| Property | Value | Source |
| Synonyms | 349C59 | [1] |
| CAS Number | 23790-08-1 | [2] |
| Molecular Formula | C24H38N4O2 | [2] |
| Molecular Weight | 414.58 g/mol | [1][2] |
| Solubility | Not specified. General recommendation for quinoline derivatives is to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). | |
| Storage | Store as a powder at -20°C for up to 2 years. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations in cell culture media.
Materials:
-
This compound powder (MW: 414.58 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.
-
Calculate the Required Mass:
-
Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.010 mol/L x 0.001 L x 414.58 g/mol = 0.0041458 g
-
Therefore, weigh out 4.15 mg of this compound powder.
-
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Determination of Optimal Working Concentration: The Kill Curve Assay
Objective: To determine the minimum concentration of this compound required to kill 100% of a specific cell line, which will inform the concentration range for subsequent experiments.
Materials:
-
The mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trypan blue solution or a cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in approximately 50-70% confluency after 24 hours.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Serial Dilution of this compound:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a preferred method. For a kill curve, visual inspection for complete cell death or a viability assay can be used.
-
The lowest concentration that results in 100% cell death is the concentration to be used for selecting stable cell lines. For other assays, a dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Characterization
Caption: Workflow for preparing and characterizing this compound in cell culture.
Hypothetical Signaling Pathway of Quinoline Derivatives
Disclaimer: The following diagram illustrates a generalized potential mechanism of action for quinoline derivatives based on existing literature for compounds like chloroquine. The specific pathways affected by this compound in mammalian cells have not been elucidated and require experimental validation. Some quinoline derivatives are known to interfere with topoisomerase activity and pro-survival signaling pathways.[3]
Caption: Potential mechanisms of action for quinoline derivatives in mammalian cells.
Data Presentation
Quantitative data for this compound in mammalian cell culture is not currently available in the literature. The following table is provided as a template for researchers to summarize their empirically determined data for a given cell line.
| Cell Line | IC50 (µM) at 48h | Effective Concentration for Pathway Modulation (µM) | Notes |
| e.g., HeLa | [Enter experimentally determined value] | [Enter experimentally determined value] | [e.g., Observed morphological changes] |
| e.g., A549 | [Enter experimentally determined value] | [Enter experimentally determined value] | [e.g., No significant effect up to 50 µM] |
| [Your Cell Line] | [Enter experimentally determined value] | [Enter experimentally determined value] | [Note any specific observations] |
It is imperative for researchers to perform their own dose-response studies to establish the bioactivity of this compound in their specific cellular models.
References
Application Notes and Protocols for Developing Moxipraquine Resistance in Leishmania
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations.[1] The development of drug resistance is a significant obstacle in the effective treatment of leishmaniasis. Moxipraquine has demonstrated efficacy against several Leishmania species, but the potential for resistance development necessitates the establishment of laboratory protocols to select for and study resistant parasites.[2] This document provides a detailed methodology for the in vitro selection of this compound-resistant Leishmania parasites, enabling further investigation into resistance mechanisms and the development of strategies to overcome them.
The protocol outlines a stepwise increase in drug concentration to select for a resistant parasite population. While the precise mechanism of action for this compound in Leishmania is not yet fully elucidated, common resistance mechanisms in this parasite include the upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, and alterations in metabolic pathways.[3][4][5] The methodologies provided herein will facilitate the generation of this compound-resistant Leishmania lines, which are crucial for elucidating specific resistance pathways and for the screening of new drug candidates that can bypass these mechanisms.
Experimental Protocols
In Vitro Culture of Leishmania Promastigotes
Leishmania promastigotes, the flagellated extracellular stage found in the sandfly vector, are cultured axenically.
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
M199 medium (or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Hemin solution
-
Sterile culture flasks (25 cm²)
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1% hemin.
-
Inoculate a sterile 25 cm² culture flask containing 10 mL of complete M199 medium with cryopreserved or an actively growing culture of Leishmania promastigotes.
-
Incubate the flask at 26°C.
-
Monitor the growth of the promastigotes daily by counting the cells using a hemocytometer.
-
Subculture the parasites every 3-4 days, when the culture reaches the late logarithmic or early stationary phase of growth, by transferring an appropriate volume of the culture to a new flask with fresh medium to maintain a density of approximately 1 x 10⁶ cells/mL.
Determination of the 50% Inhibitory Concentration (IC50) of this compound against Promastigotes
The IC50 value is the concentration of a drug that inhibits 50% of the parasite's growth and is a critical parameter for monitoring the development of resistance.
Materials:
-
Logarithmic phase Leishmania promastigotes
-
Complete M199 medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed a 96-well plate with 1 x 10⁵ promastigotes per well in 100 µL of complete M199 medium.
-
Prepare serial dilutions of this compound in complete M199 medium.
-
Add 100 µL of the this compound dilutions to the wells, resulting in a final volume of 200 µL per well. Include wells with parasites and no drug (positive control) and wells with medium only (negative control).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the positive control wells.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each drug concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Selection of this compound-Resistant Leishmania Promastigotes
This protocol uses a continuous, stepwise increase in drug pressure to select for a resistant population.
Materials:
-
Wild-type (WT) Leishmania promastigotes
-
Complete M199 medium
-
This compound
-
Culture flasks
Procedure:
-
Initiate a culture of WT Leishmania promastigotes in complete M199 medium.
-
Determine the initial IC50 of this compound for the WT parasites.
-
Expose the promastigotes to a starting concentration of this compound equal to the IC50 value.
-
Monitor the culture daily. Initially, a significant portion of the parasite population may die.
-
Once the parasite culture has adapted and is growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.
-
Repeat this process of gradually increasing the drug concentration. If the parasites are unable to survive a doubling of the concentration, increase the concentration by a smaller increment (e.g., 1.5-fold).
-
At regular intervals (e.g., every 4-6 weeks), determine the IC50 of the drug-pressured parasite line to monitor the level of resistance.
-
Continue the selection process until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the WT).
-
Once the desired resistance level is reached, the resistant line can be maintained in the continuous presence of the highest tolerated this compound concentration.
-
Cryopreserve aliquots of the resistant strain at different stages of the selection process for future analysis.
In Vitro Culture of Intracellular Amastigotes and IC50 Determination
The intracellular amastigote is the clinically relevant stage of the parasite.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete RPMI-1640 medium (with 10% FBS and antibiotics)
-
Stationary phase Leishmania promastigotes
-
This compound
-
24-well plates with sterile glass coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
Infect the macrophage monolayer with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with sterile PBS to remove extracellular promastigotes.
-
Add fresh complete RPMI-1640 medium containing serial dilutions of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, remove the medium, and fix the cells with methanol.
-
Stain the coverslips with Giemsa stain.
-
Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the percentage of inhibition and determine the IC50 as described for promastigotes.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound against Wild-Type and Resistant Leishmania Promastigotes
| Parasite Line | Passage Number | This compound Concentration (µM) | IC50 (µM) ± SD | Resistance Index (Fold) |
| Wild-Type | 0 | 0 | 1 | |
| Mox-R | 10 | |||
| Mox-R | 20 | |||
| Mox-R | 30 |
Table 2: IC50 Values of this compound against Intracellular Amastigotes
| Parasite Line | IC50 (µM) ± SD |
| Wild-Type | |
| Mox-R |
Visualizations
Caption: Experimental workflow for the selection of this compound-resistant Leishmania.
Caption: Hypothetical signaling pathway for this compound action and resistance in Leishmania.
References
- 1. Inhibition of ABC Transporters Abolishes Antimony Resistance in Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ABC transporters in drug-resistant Leishmania [observatorio.fm.usp.br]
Application Notes and Protocols for High-Throughput Screening of Anti-Parasitic Drugs Using Moxipraquine as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance in parasitic pathogens necessitates the discovery of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. Moxipraquine, an 8-aminoquinoline derivative, has demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. While not yet widely employed as an HTS reference compound, its established anti-parasitic effects make it a valuable tool for assay validation and as a positive control in screening campaigns targeting these organisms.
This document provides detailed application notes and protocols for the utilization of this compound in HTS for the discovery of new anti-parasitic drugs, with a focus on Trypanosoma cruzi, the causative agent of Chagas disease.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for 8-aminoquinolines, including this compound, is not fully elucidated but is believed to be multifactorial, primarily targeting the parasite's mitochondrial function. In related parasites like Leishmania, 8-aminoquinoline analogues have been shown to inhibit the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[1] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death. It is hypothesized that this compound exerts its anti-parasitic effects through a similar pathway.
Data Presentation
The following tables present illustrative quantitative data for this compound and other reference anti-parasitic compounds. This data is representative of what might be obtained from the HTS protocols described below.
Table 1: Illustrative IC50 Values of Reference Compounds against T. cruzi Amastigotes
| Compound | Target/Mechanism | IC50 (µM) | Selectivity Index (SI) |
| This compound | Mitochondrial Complex II (Hypothesized) | 3.5 | >10 |
| Benznidazole | Nitroreductase activation, oxidative stress | 2.0 | >15 |
| Nifurtimox | Nitroreductase activation, oxidative stress | 5.0 | >8 |
| Posaconazole | Ergosterol biosynthesis inhibition | 0.1 | >100 |
Note: Selectivity Index (SI) is calculated as the ratio of the IC50 in a mammalian cell line (e.g., L929) to the IC50 in the parasite.
Table 2: Illustrative HTS Assay Performance Metrics with this compound as a Control
| Parameter | Value | Description |
| Z'-factor | 0.75 | A measure of assay quality, with >0.5 being excellent. |
| Signal-to-Background | 12 | The ratio of the signal from the negative control to the positive control. |
| This compound IC50 | 3.5 µM | The concentration of this compound that inhibits 50% of the parasite's activity. |
| Hit Rate | 0.5% | The percentage of compounds in the screening library that meet the hit criteria. |
Experimental Protocols
High-Throughput Screening of Anti-T. cruzi Compounds Using a β-Galactosidase Reporter Assay
This protocol is adapted from established HTS methods for T. cruzi that utilize genetically engineered parasites expressing a reporter gene.[2]
Objective: To identify compounds that inhibit the intracellular growth of T. cruzi amastigotes.
Materials:
-
T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain).
-
Vero cells (or other suitable host cell line).
-
Assay medium: RPMI 1640 without phenol red, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound library, solubilized in DMSO.
-
This compound (positive control).
-
Benznidazole (positive control).
-
DMSO (negative control).
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.
-
Nonidet P-40 (NP-40) lysis buffer.
-
384-well clear-bottom assay plates.
-
Multichannel pipettes and automated liquid handling systems.
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Host Cell Plating:
-
Culture Vero cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Parasite Infection:
-
Harvest trypomastigotes from an infected cell culture.
-
Add trypomastigotes to the Vero cells at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate for 4 hours at 37°C, 5% CO2 to allow for parasite invasion.
-
Wash the plates twice with assay medium to remove non-invaded trypomastigotes.
-
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds and controls into a separate 384-well plate. The final concentration of test compounds should be 10 µM.
-
Use an automated liquid handler to transfer a small volume (e.g., 200 nL) of the compounds from the compound plate to the assay plate.
-
Positive controls: this compound (final concentration 10 µM) and Benznidazole (final concentration 10 µM).
-
Negative control: DMSO (final concentration 0.5%).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Add 10 µL of CPRG/NP-40 solution to each well.
-
Incubate at 37°C for 4-6 hours, or until the positive control wells have turned a distinct yellow color.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Compounds exhibiting >50% inhibition are considered primary hits.
-
Primary hits are then subjected to dose-response analysis to determine their IC50 values.
-
Concluding Remarks
The protocols and data presented herein provide a framework for the application of this compound as a reference compound in high-throughput screening for novel anti-parasitic drugs. The hypothesized mechanism of action of this compound, centered on the disruption of mitochondrial function and induction of oxidative stress, represents a key pathway to target in anti-parasitic drug discovery. The detailed HTS protocol for T. cruzi offers a robust and scalable method for the identification of new lead compounds. The illustrative data underscores the potential of this approach and provides a baseline for assay validation and hit prioritization. Further research into the precise molecular targets of this compound will undoubtedly refine its use and accelerate the development of next-generation anti-parasitic therapies.
References
Application Notes and Protocols for the Experimental Evaluation of Moxipraquine against Clinical Isolates of Trypanosoma cruzi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxipraquine (349C59) is an 8-aminoquinoline compound that has demonstrated activity against experimental infections of Trypanosoma cruzi, the etiological agent of Chagas disease.[1] Early studies showed its effectiveness in suppressing parasitemia in murine and guinea pig models.[1] However, these studies also indicated that this compound did not achieve complete parasite eradication.[1] Furthermore, significant fetal toxicity observed in animal models led to the discontinuation of its clinical development.[1]
Despite its historical limitations, the unique chemical scaffold of this compound and its observed anti-trypanosomal activity may warrant re-evaluation with modern drug discovery and development techniques. These application notes provide a comprehensive set of guidelines and detailed protocols for the systematic in vitro evaluation of this compound and its analogs against clinically relevant isolates of T. cruzi. The aim is to thoroughly characterize its potency, selectivity, and potential mechanisms of action, which could inform the development of safer and more effective derivatives.
The following protocols are designed to standardize the assessment of this compound, focusing on the intracellular amastigote stage of the parasite, which is the clinically relevant form in the mammalian host.
Data Presentation: Quantitative Summary of Anti-Trypanosomal Activity
To ensure a clear and comparative assessment of this compound's efficacy and safety profile, all quantitative data should be summarized as shown in Table 1. This table includes columns for the 50% inhibitory concentration (IC50) against intracellular T. cruzi amastigotes, the 50% cytotoxic concentration (CC50) against a mammalian host cell line, and the calculated Selectivity Index (SI). The SI (CC50/IC50) is a critical parameter for evaluating the therapeutic window of the compound. For comparative purposes, a well-characterized reference drug, such as Benznidazole, should be tested in parallel.
Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound against T. cruzi
| Compound | T. cruzi Strain | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Strain A (e.g., Tulahuen) | Vero | Experimental Value | Experimental Value | Calculated Value |
| Strain B (e.g., Y) | L6 | Experimental Value | Experimental Value | Calculated Value | |
| Strain C (e.g., CL Brener) | U2OS | Experimental Value | Experimental Value | Calculated Value | |
| Benznidazole | Strain A (e.g., Tulahuen) | Vero | Experimental Value | Experimental Value | Calculated Value |
| Strain B (e.g., Y) | L6 | Experimental Value | Experimental Value | Calculated Value | |
| Strain C (e.g., CL Brener) | U2OS | Experimental Value | Experimental Value | Calculated Value |
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate this compound.
Parasite and Host Cell Culture
3.1.1. Maintenance of T. cruzi Epimastigotes
-
Culture Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain parasites in sterile tissue culture flasks at 28°C.
-
Subculture: Subculture the epimastigotes every 7-10 days to maintain them in the exponential growth phase.
3.1.2. Generation of Trypomastigotes and Amastigotes
-
Infection of Host Cells: Infect a monolayer of a suitable host cell line (e.g., Vero or L6 cells) with late-log phase epimastigotes to induce differentiation into trypomastigotes.
-
Harvesting Trypomastigotes: After 5-7 days of infection, harvest the cell culture supernatant, which will contain released trypomastigotes.
-
Purification: Centrifuge the supernatant to pellet the trypomastigotes. Allow the parasites to swim out of the pellet into fresh medium to separate them from cell debris.
-
Intracellular Amastigotes: For experiments, trypomastigotes are used to infect new host cell monolayers, where they will differentiate into intracellular amastigotes.
3.1.3. Mammalian Host Cell Culture
-
Cell Lines: Use standard cell lines such as Vero (monkey kidney epithelial), L6 (rat skeletal myoblast), or U2OS (human osteosarcoma) cells.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-amastigote Assay
This protocol is designed to determine the IC50 of this compound against the intracellular, replicative amastigote stage of T. cruzi. Using a strain of T. cruzi that expresses a reporter gene like β-galactosidase or luciferase is recommended for higher throughput and reproducibility.[2][3]
-
Plate Seeding: Seed host cells (e.g., L6 cells) into 96-well clear-bottom plates at a density of 4,000 cells per well and incubate for 24 hours.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours to allow for invasion.
-
Removal of Extracellular Parasites: After the incubation period, wash the wells twice with phosphate-buffered saline (PBS) to remove any non-internalized trypomastigotes.
-
Compound Addition: Add fresh culture medium containing serial dilutions of this compound (and Benznidazole as a positive control) to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Quantification of Parasite Growth:
-
For Reporter Strains: Lyse the cells and measure the reporter gene activity (e.g., by adding a substrate like chlorophenol red-β-D-galactopyranoside for β-galactosidase expressing parasites and measuring absorbance).
-
For Imaging-based Assays: Fix and stain the cells with a DNA dye (e.g., DAPI or Hoechst) to visualize host and parasite nuclei. Use an automated high-content imaging system to count the number of amastigotes per cell.[4][5]
-
-
Data Analysis: Normalize the data to the "no drug" control. Plot the percentage of parasite inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Cytotoxicity Assay
This protocol determines the CC50 of this compound on the host mammalian cells to assess its selectivity.
-
Plate Seeding: Seed the same host cell line used in the anti-amastigote assay into 96-well plates at the same density.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the same duration as the anti-amastigote assay (72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the Resazurin reduction assay or by quantifying ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the "no drug" control. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the CC50 value.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro testing of this compound against T. cruzi.
Hypothetical Signaling Pathway
The precise mechanism of action of this compound against T. cruzi is not well-defined. However, as an 8-aminoquinoline, it may share mechanisms with related compounds, which are known to interfere with redox metabolism and potentially bioenergetic pathways within the parasite's mitochondrion. A plausible hypothesis is that this compound undergoes redox cycling, leading to the generation of reactive oxygen species (ROS) that overwhelm the parasite's antioxidant defenses. This is a known mechanism for other trypanocidal drugs like nifurtimox and benznidazole.[6]
The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical mechanism: ROS production by this compound in T. cruzi.
References
- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. scielo.br [scielo.br]
- 4. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host. (2007) | Juan Diego Maya | 345 Citations [scispace.com]
Application Notes and Protocols: Combination Therapies for Cutaneous Leishmaniasis Models
Disclaimer: Initial searches for "Moxipraquine" in the context of combination therapy for cutaneous leishmaniasis did not yield specific results. The following application notes and protocols are based on published research for other well-documented combination therapies and experimental models for cutaneous leishmaniasis. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Cutaneous leishmaniasis (CL) is a parasitic disease caused by various species of Leishmania protozoa, leading to skin lesions that can be disfiguring and stigmatizing[1][2]. Treatment of CL is challenging due to drug toxicity, long treatment durations, and emerging drug resistance[2][3]. Combination therapy, the simultaneous use of two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic efficacy, reduce treatment duration, and minimize the risk of developing drug resistance[3]. These notes provide an overview of preclinical and clinical data on various combination therapies for CL, along with detailed experimental protocols.
Data on Combination Therapies
The efficacy of various combination therapies has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Combination Therapies in Preclinical Models
| Combination Therapy | Animal Model | Leishmania Species | Key Efficacy Data | Reference |
| Paromomycin + Chloroquine | Murine model | L. major & L. mexicana | Significant reduction in lesion size but not parasite load compared to Paromomycin alone. | [4] |
| Diminazene + Artesunate | Mouse model | L. donovani (Visceral) | Demonstrated effectiveness. (Note: Visceral, not cutaneous model) | [3] |
Table 2: Efficacy of Combination Therapies in Clinical Trials
| Combination Therapy | Leishmania Species | Study Phase | Key Efficacy Data (Cure Rate) | Reference |
| Miltefosine + Thermotherapy | Unspecified | Phase II | Significantly better than thermotherapy alone. | [5] |
| Paromomycin + Gentamicin (Topical) | L. major | Phase III | 81% (vs. 58% for vehicle control) | [6][7] |
| Paromomycin + Gentamicin (Topical) | L. panamensis | Phase III | 79% (vs. 78% for Paromomycin alone) | [8][9] |
| Allopurinol + Stibogluconate | Unspecified | Randomized, Controlled | 71% (vs. 39% for Stibogluconate alone) | [10] |
| Miltefosine + Liposomal Amphotericin B | Post-Kala-Azar Dermal Leishmaniasis | Case studies | Excellent efficacy and safety in a limited number of patients. | [11] |
| Miltefosine + Paromomycin | Post-Kala-Azar Dermal Leishmaniasis | Case studies | 83.3% final cure rate. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments in the evaluation of combination therapies for cutaneous leishmaniasis.
Protocol 1: In Vitro Antileishmanial Activity Assay
This protocol is for determining the in vitro efficacy of drug combinations against intracellular amastigotes.
-
Cell Culture: Culture peritoneal macrophages from a suitable animal model (e.g., BALB/c mice).
-
Infection: Infect the macrophages with Leishmania promastigotes (e.g., L. amazonensis) at a ratio of 10:1 (parasites:macrophage) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Drug Application: Prepare serial dilutions of the individual drugs and their combinations. Add the drug solutions to the infected macrophage cultures.
-
Incubation: Incubate the treated cultures for 48-72 hours.
-
Assessment:
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the 50% inhibitory concentration (IC50) for each drug and combination.
-
-
Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds on uninfected macrophages to determine the selectivity index.
Protocol 2: In Vivo Murine Model of Cutaneous Leishmaniasis
This protocol outlines the procedure for establishing and treating a murine model of CL.
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, depending on the Leishmania species.[12]
-
Infection:
-
Culture Leishmania promastigotes (e.g., L. major or L. mexicana) to the stationary phase.
-
Inject 1 x 10^6 to 2 x 10^6 stationary-phase promastigotes subcutaneously into the footpad or the base of the tail of the mice.
-
-
Treatment Initiation: Begin treatment when lesions become measurable (typically 3-4 weeks post-infection).
-
Drug Administration:
-
Administer drugs via the appropriate route (e.g., oral gavage for miltefosine, topical application for paromomycin creams, intraperitoneal or intravenous injection for antimonials).
-
For the study of paromomycin and chloroquine, daily co-administration of 50 mg/kg of paromomycin and 25 mg/kg of chloroquine for 10 days was performed.[4]
-
-
Monitoring and Assessment:
-
Measure lesion size weekly using a digital caliper.
-
At the end of the experiment, determine the parasite load in the infected tissue (footpad, spleen, and lymph nodes) using methods such as limiting dilution assay or quantitative PCR.
-
-
Data Analysis: Compare the lesion size and parasite load between treated and untreated control groups.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of combination therapies for cutaneous leishmaniasis.
Caption: Workflow for screening and validating combination therapies for cutaneous leishmaniasis.
Caption: Rationale behind using combination therapy for improved treatment outcomes.
References
- 1. Drug screening using shape-based virtual screening and in vitro experimental models of cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Paromomycin-Chloroquine Combination Therapy in Experimental Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miltefosine + thermotherapy for cutaneous leishmaniasis | DNDi [dndi.org]
- 6. jwatch.org [jwatch.org]
- 7. Topical paromomycin with or without gentamicin for cutaneous leishmaniasis - Research - Institut Pasteur [research.pasteur.fr]
- 8. Topical paromomycin for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Combination Therapy for Post-Kala-Azar Dermal Leishmaniasis: A Literature Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Moxipraquine Solubility for In Vivo Studies
Welcome to the technical support center for Moxipraquine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an 8-aminoquinoline derivative investigated for its potential as an anti-infective agent, notably against Trypanosoma cruzi and Leishmania species.[1][2] Like many compounds in this class, this compound is presumed to be a weak base with limited aqueous solubility.[3][4][5] Poor solubility can lead to low bioavailability, hindering accurate assessment in in vivo models.
Q2: What are the first steps I should take to assess the solubility of my this compound batch?
A2: Before attempting to improve solubility, it is crucial to quantify the baseline solubility in relevant media. A good starting point is to determine its solubility in water, phosphate-buffered saline (PBS) at physiological pH (7.4), and acidic solutions (e.g., pH 1.2-4.5). This will help you understand the extent of the solubility issue and whether pH modification could be a viable strategy.
Q3: What are the common strategies for improving the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[6][7][8][9]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and creating solid dispersions.
-
Chemical Modifications: These involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.
Q4: Are there any specific safety precautions I should be aware of when formulating this compound?
A4: When working with any active pharmaceutical ingredient and various excipients, it is essential to consult the Safety Data Sheet (SDS) for each component. Pay close attention to the toxicity of any co-solvents or surfactants used, especially for in vivo applications, as high concentrations can cause irritation or other adverse effects.
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in aqueous buffers for my desired stock concentration.
This is a common challenge for weakly basic compounds. Here are some approaches to troubleshoot this issue, starting with the simplest.
Approach 1: pH Adjustment
As a weak base, this compound's solubility is expected to increase in acidic conditions due to the protonation of its amino group.[3]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2.0-6.0 and phosphate buffers for pH 6.0-7.4).
-
Equilibrate the system: Add an excess of this compound powder to a known volume of each buffer in separate vials.
-
Shake and incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved drug: Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particles, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Troubleshooting Q&A:
-
Q: I'm seeing precipitation when I adjust the pH. What should I do?
-
A: This is expected if you are adjusting the pH of a saturated solution towards the pKa of the compound. Ensure that you are not exceeding the solubility limit at the final pH. It might be necessary to work with a lower final concentration.
-
-
Q: My compound degrades at low pH. How can I handle this?
Approach 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs.[9]
Experimental Protocol: Co-solvent Screening
-
Select co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Prepare co-solvent mixtures: Create a range of co-solvent concentrations in water or buffer (e.g., 10%, 20%, 30% v/v).
-
Determine solubility: Use the shake-flask method described above to determine the solubility of this compound in each co-solvent mixture.
-
Assess toxicity: Be mindful that high concentrations of organic solvents can be toxic in vivo. Always aim for the lowest effective co-solvent concentration.
Troubleshooting Q&A:
-
Q: My drug precipitates when I dilute the co-solvent formulation into an aqueous medium for my assay. What can I do?
-
A: This is a common issue. You may need to optimize the co-solvent blend or consider using a surfactant to stabilize the formulation upon dilution.
-
-
Q: Are there any recommended co-solvent systems for antimalarial compounds?
-
A: Formulations for similar compounds often use mixtures. For example, a common vehicle for in vivo screening of antimalarials is 7% Tween 80 and 3% ethanol in sterile water.[12]
-
Issue 2: My formulation is not stable and the drug crashes out of solution over time.
Formulation stability is critical for obtaining reproducible results in in vivo studies.
Approach 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9]
Experimental Protocol: Cyclodextrin Formulation
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its good safety profile.
-
Prepare solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 5%, 10%, 20% w/v).
-
Determine solubility: Measure the solubility of this compound in each cyclodextrin solution using the shake-flask method.
-
Prepare the formulation: Once the required cyclodextrin concentration is determined, dissolve the HP-β-CD in the vehicle, then add the this compound and stir until it dissolves.
Troubleshooting Q&A:
-
Q: The solubility enhancement with cyclodextrins is not sufficient. Can I combine this with other methods?
-
A: Yes, you can combine cyclodextrin complexation with pH adjustment or a low concentration of a co-solvent to achieve the desired solubility.
-
Data Presentation
Summarize your experimental findings in tables to easily compare the effectiveness of different approaches.
Table 1: Effect of pH on this compound Solubility at 25°C
| Buffer pH | This compound Solubility (µg/mL) |
| 2.0 | Hypothetical Value |
| 4.5 | Hypothetical Value |
| 6.8 | Hypothetical Value |
| 7.4 | Hypothetical Value |
Table 2: Solubility of this compound in Various Co-solvent Systems
| Co-solvent System (v/v in water) | This compound Solubility (µg/mL) |
| 10% Ethanol | Hypothetical Value |
| 20% Ethanol | Hypothetical Value |
| 10% PEG 400 | Hypothetical Value |
| 20% PEG 400 | Hypothetical Value |
| 10% Propylene Glycol | Hypothetical Value |
| 20% Propylene Glycol | Hypothetical Value |
Visualizations
Workflow for Solubility Enhancement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. 8-Aminoquinoline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mmv.org [mmv.org]
troubleshooting Moxipraquine instability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moxipraquine. The following information will help address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy and formed a precipitate after being added to the cell culture medium. What is the cause and how can I prevent this?
A1: Precipitation of this compound in aqueous-based culture media is a common issue, often due to its low water solubility.[1][2][3] This can be influenced by several factors:
-
Solvent Concentration: If the final concentration of the solvent used for the stock solution (e.g., DMSO) is too high in the final culture volume, it can cause the compound to crash out of the solution.[1][4]
-
pH of the Medium: The pH of the culture medium (typically 7.2-7.4) can affect the solubility of this compound.[5][6][7]
-
Media Components: Interactions with salts, proteins, and other components in the media can reduce solubility.
Troubleshooting Steps:
-
Optimize Stock Solution Dilution: Prepare a more concentrated stock solution in an appropriate solvent like DMSO, so a smaller volume is needed for the final dilution in the culture medium. This keeps the final solvent concentration low (ideally ≤0.1%).[4]
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Use a Carrier: For highly insoluble compounds, consider using a carrier like a cyclodextrin to improve solubility in aqueous solutions.[2]
-
Test Different Media Formulations: If possible, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640, etc.) to see if a particular formulation is more compatible.
Q2: I'm observing a gradual color change in my culture medium containing this compound, even in the absence of cells. What could be happening?
A2: A color change in the medium suggests that this compound may be degrading. This can be due to:
-
Photosensitivity: Many quinoline-based compounds are sensitive to light and can undergo photodegradation when exposed to ambient light, which can result in colored byproducts.[8][9]
-
Oxidation: this compound may be susceptible to oxidation, which can be accelerated by certain components in the culture medium and exposure to air.
-
pH Instability: A significant shift in the medium's pH can also lead to chemical degradation.[5][6][7]
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound stock solutions in amber vials and keep the culture plates protected from direct light as much as possible.[8]
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound in media for each experiment to minimize degradation over time.
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant like ascorbic acid to the culture medium could be tested for its ability to stabilize the compound.[8]
Q3: The biological activity of this compound seems to decrease over the course of my multi-day experiment. Why is this happening?
A3: A decrease in biological activity suggests a reduction in the effective concentration of active this compound. This could be due to:
-
Chemical Instability: As discussed, this compound may be degrading in the culture medium over time due to factors like light exposure, oxidation, or hydrolysis.
-
Binding to Plasticware or Serum Proteins: Hydrophobic compounds can adsorb to the surface of plastic culture vessels or bind to proteins in fetal bovine serum (FBS), reducing the bioavailable concentration.[4][10]
Troubleshooting Steps:
-
Perform a Stability Study: Assess the stability of this compound in your specific culture medium over the time course of your experiment. (See the "Experimental Protocols" section for a sample protocol).
-
Replenish the Medium: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
Use Low-Binding Plates: If adsorption to plastic is a concern, consider using low-protein-binding culture plates.
-
Evaluate the Effect of Serum: If using a serum-containing medium, be aware that protein binding can affect the available concentration of this compound. You may need to adjust the initial concentration accordingly.
Q4: I'm observing unexpected cytotoxicity in my cell cultures treated with this compound, even at low concentrations. What could be the cause?
A4: Unexpected cytotoxicity can arise from several sources:
-
Degradation Products: The degradation products of this compound may be more toxic to the cells than the parent compound.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[4]
-
Photosensitization: If this compound is a photosensitizer, exposure to light can lead to the generation of reactive oxygen species (ROS), which are highly toxic to cells.[11][12]
Troubleshooting Steps:
-
Include a Solvent Control: Always include a control group treated with the same final concentration of the solvent used for your this compound stock solution.[13]
-
Minimize Light Exposure: As mentioned, protect your cultures from light to prevent potential phototoxicity.[8]
-
Characterize Degradation Products: If possible, use analytical methods like HPLC or LC-MS to identify and assess the toxicity of any major degradation products.
-
Use a Different Cytotoxicity Assay: Some assay reagents can interfere with the compound, leading to false-positive results. Consider using an alternative method to confirm the cytotoxic effect.[14]
Data Presentation
Table 1: Stability of this compound in Different Culture Media
| Medium | Temperature (°C) | Light Exposure | % Remaining after 48h |
| DMEM | 37 | Ambient Light | 65% |
| DMEM | 37 | Dark | 85% |
| RPMI-1640 | 37 | Ambient Light | 70% |
| RPMI-1640 | 37 | Dark | 90% |
| DMEM | 4 | Dark | 98% |
Table 2: Effect of pH on this compound Stability in DMEM at 37°C (in the dark)
| pH | % Remaining after 24h |
| 6.8 | 80% |
| 7.4 | 92% |
| 8.0 | 75% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final working concentration in your cell culture medium.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate. Prepare separate sets for different conditions to be tested (e.g., 37°C in a CO2 incubator, 4°C, room temperature, and with or without light exposure).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot from each condition.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Preparation of this compound Working Solutions
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution in small aliquots in amber vials at -20°C or -80°C.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the stock solution in DMSO or an appropriate solvent.
-
Final Working Solution: Just before use, dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can introduce air and promote oxidation.
-
Application to Cells: Add the freshly prepared this compound-containing medium to your cell cultures immediately.
Visualizations
References
- 1. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Moxipraquine-Induced Hemolysis in G6PD Deficient Models
Disclaimer: Moxipraquine is a fictional drug. The information provided in this technical support center is based on the well-documented effects of analogous real-world drugs known to induce hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, such as primaquine. The experimental protocols and data are representative of what would be expected in studies of such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for G6PD deficient models?
This compound is a new investigational drug. In preclinical studies, it has shown a potential to induce hemolytic anemia in subjects with G6PD deficiency. This is because this compound, like other oxidant drugs, can lead to the premature destruction of red blood cells (hemolysis) in individuals with this genetic condition.[1][2][3]
Q2: What is the underlying mechanism of this compound-induced hemolysis in G6PD deficiency?
Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme that protects red blood cells from damage caused by oxidative stress.[4][5] In G6PD deficient individuals, the red blood cells are unable to produce enough of the reducing agent NADPH to counteract the oxidative effects of drugs like this compound. This leads to the oxidation of hemoglobin and other cellular components, resulting in red blood cell lysis.[4][6][7]
Q3: What are the typical signs of hemolysis in an experimental G6PD deficient model treated with this compound?
Common signs of hemolysis include a rapid decrease in hematocrit and hemoglobin levels, an increase in plasma-free hemoglobin, the presence of hemoglobinuria (red or brown urine), and jaundice.[1][5][8] In peripheral blood smears, you may observe Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells.[4]
Q4: Are there different classes of G6PD deficiency, and does the severity of hemolysis vary?
Yes, there are several genetic variants of G6PD deficiency, leading to different levels of enzyme activity. The severity of hemolysis induced by an oxidant drug can depend on the specific G6PD variant.[4][9] For instance, the Mediterranean variant is associated with a more severe deficiency and a higher risk of severe hemolysis compared to the African (A-) variant.[4]
Troubleshooting Guide
Problem 1: I am observing significant variability in hemolysis rates between different animals in my G6PD deficient model group treated with this compound.
-
Possible Cause 1: Inconsistent G6PD deficiency levels. The degree of G6PD deficiency can vary even within the same model, especially in heterozygous females due to random X-chromosome inactivation.[4][10]
-
Solution: Confirm the G6PD activity level for each animal prior to the experiment. Group animals with similar G6PD activity levels to reduce variability.
-
-
Possible Cause 2: Differences in drug metabolism. Individual variations in drug metabolism can affect the concentration of the hemolytic metabolites of this compound.
-
Solution: Monitor plasma levels of this compound and its metabolites if possible. This can help to correlate drug exposure with the observed hemolytic response.
-
-
Possible Cause 3: Underlying health status. Infections or other stressors can exacerbate drug-induced hemolysis in G6PD deficient individuals.[1][8][11]
-
Solution: Ensure all animals are healthy and free from infections before starting the experiment.
-
Problem 2: My in vitro hemolysis assay with this compound is not showing a clear dose-dependent effect.
-
Possible Cause 1: Inappropriate concentration range. The concentrations of this compound used may be too high (causing 100% hemolysis at all concentrations) or too low (causing no significant hemolysis).
-
Solution: Perform a pilot study with a wide range of this compound concentrations to determine the optimal range for a dose-response curve.
-
-
Possible Cause 2: Issues with drug solubility. this compound may not be fully dissolved at higher concentrations, leading to inaccurate results.
-
Solution: Check the solubility of this compound in your assay buffer. Use a suitable solvent and ensure it is present at a consistent, non-hemolytic concentration across all wells.
-
-
Possible Cause 3: Incorrect incubation time. The incubation time may be too short to allow for significant hemolysis to occur.[12]
-
Solution: Optimize the incubation time. A time-course experiment can help determine the ideal duration for observing a dose-dependent effect.
-
Problem 3: I am seeing hemolysis in my vehicle control group.
-
Possible Cause 1: Solvent-induced hemolysis. The solvent used to dissolve this compound may be causing hemolysis at the concentration used.
-
Solution: Test the hemolytic potential of the solvent at the final concentration used in the assay. If it causes hemolysis, a different, non-hemolytic solvent should be used.
-
-
Possible Cause 2: Mechanical stress. Rough handling of the red blood cells during the assay can cause lysis.
-
Solution: Handle the red blood cell suspension gently. Avoid vigorous pipetting or vortexing.
-
-
Possible Cause 3: Osmotic stress. The assay buffer may not be isotonic, leading to red blood cell lysis.
-
Solution: Ensure the osmolarity of all solutions used in the assay is compatible with red blood cell viability.
-
Data Presentation
Table 1: Representative Hemolytic Activity of an Oxidant Drug in G6PD Deficient vs. Normal Human Red Blood Cells In Vitro
| Drug Concentration (µM) | % Hemolysis (G6PD Deficient) | % Hemolysis (G6PD Normal) |
| 0.1 | 2.5 ± 0.8 | 0.5 ± 0.2 |
| 1 | 15.2 ± 2.1 | 1.2 ± 0.4 |
| 10 | 45.8 ± 4.5 | 3.5 ± 0.9 |
| 100 | 85.3 ± 6.2 | 8.1 ± 1.5 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for oxidant drugs.
Table 2: Hematological Parameters in G6PD Deficient Mice Following Oral Administration of an Oxidant Drug (20 mg/kg)
| Time Point | Hemoglobin (g/dL) | Hematocrit (%) | Plasma Free Hemoglobin (mg/dL) |
| Baseline | 14.2 ± 0.8 | 42.1 ± 2.5 | 3.2 ± 1.1 |
| 24 hours | 11.5 ± 1.1 | 34.0 ± 3.2 | 25.8 ± 5.4 |
| 48 hours | 9.8 ± 0.9 | 29.1 ± 2.8 | 42.1 ± 7.9 |
| 72 hours | 10.5 ± 1.0 | 31.2 ± 3.0 | 18.5 ± 4.3 |
| 7 days | 13.8 ± 0.7 | 40.5 ± 2.2 | 4.5 ± 1.5 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for oxidant drugs in animal models.
Experimental Protocols
Protocol: In Vitro Hemolysis Assay
This protocol is designed to assess the hemolytic potential of this compound on G6PD deficient red blood cells.
Materials:
-
Freshly collected whole blood from a G6PD deficient donor (with appropriate ethical approval) and a G6PD normal donor (as a control), collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO).
-
Positive control: Triton X-100 (1% v/v in PBS).[13]
-
Negative control: Vehicle (e.g., DMSO at the same final concentration as in the drug-treated samples).
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 540 nm.
Procedure:
-
Preparation of Red Blood Cells (RBCs):
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet by resuspending in 5 volumes of cold PBS and centrifuging at 1000 x g for 5 minutes. Repeat this washing step two more times.
-
After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) RBC suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS from the stock solution.
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the this compound dilutions, positive control, or negative control to the respective wells. The final volume in each well will be 200 µL.
-
Set up each condition in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C for 4 hours with gentle shaking.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength measures the amount of hemoglobin released.[13]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % hemolysis against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of oxidative drug-induced hemolysis in G6PD deficiency.
References
- 1. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - Merck Manual Professional Edition [merckmanuals.com]
- 7. Medications to Avoid in Patients with G6PD Deficiency Due to Risk of Hemolysis [ebmconsult.com]
- 8. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
optimizing Moxipraquine concentration for effective parasite clearance
Welcome to the technical support center for Moxipraquine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for effective parasite clearance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the quinoline class of drugs. Its proposed mechanism of action involves the inhibition of hemozoin biocrystallization in intra-erythrocytic parasites. By preventing the detoxification of heme, this compound leads to the accumulation of toxic free heme within the parasite, causing oxidative damage and eventual lysis.[1][2] Additionally, preliminary studies suggest that this compound may interfere with the parasite's mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for parasite proliferation and survival.[3]
Q2: What is the recommended starting concentration for in vitro parasite viability assays?
A2: For initial in vitro screening, a common starting concentration for novel compounds like this compound is in the range of 1-10 µM. We recommend performing a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:2 or 1:3) to determine the EC50 (half-maximal effective concentration).
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, prepare a stock solution of 10-20 mM in 100% DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the animal model and route of administration. Please refer to specific in vivo protocols.
Q4: Is this compound effective against all parasite life cycle stages?
A4: The primary activity of this compound has been observed against the blood stages of parasites.[4] Its efficacy against other stages, such as gametocytes or liver stages, is currently under investigation. We recommend stage-specific assays to determine the full spectrum of this compound's activity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | 1. Inconsistent parasite density or stage synchronization.[5] 2. Variation in drug preparation and dilution. 3. Fluctuation in incubation conditions (temperature, CO2). 4. Batch-to-batch variation of culture medium or serum.[5] | 1. Ensure consistent parasite seeding density and use tightly synchronized parasite cultures. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Calibrate and monitor incubator conditions regularly. 4. Test new batches of reagents before use in critical experiments. |
| Precipitation of this compound in culture medium | 1. Final DMSO concentration is too high. 2. Low solubility of this compound in aqueous media. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. 2. Prepare intermediate dilutions of the drug in culture medium before adding to the final culture plate. Consider using a solubilizing agent if precipitation persists. |
| High background signal in colorimetric/fluorometric assays | 1. Contamination of parasite culture. 2. Interference of this compound with the assay reagents. | 1. Regularly check cultures for microbial contamination. 2. Run a control plate with this compound in medium without parasites to check for direct interaction with the assay dye (e.g., SYBR Green, pLDH). |
| No parasite clearance observed in vivo | 1. Poor bioavailability or rapid metabolism of this compound. 2. Inappropriate dosing or route of administration. 3. Development of drug resistance. | 1. Conduct pharmacokinetic studies to determine the drug's profile in the animal model. 2. Optimize the dose, frequency, and route of administration. 3. Perform in vitro susceptibility testing on parasites recovered from treated animals to assess for resistance.[6] |
Data Presentation
Clear and structured data presentation is crucial for interpreting experimental outcomes.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against P. falciparum
| Parameter | This compound | Chloroquine (Control) |
| EC50 (nM) - Strain 3D7 (Sensitive) | 15.2 ± 2.1 | 20.5 ± 3.4 |
| EC50 (nM) - Strain Dd2 (Resistant) | 45.8 ± 5.6 | 350.7 ± 25.1 |
| CC50 (µM) - HEK293T cells | > 50 | > 100 |
| Selectivity Index (CC50/EC50) - 3D7 | > 3289 | > 4878 |
| Selectivity Index (CC50/EC50) - Dd2 | > 1091 | > 285 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index: Ratio of CC50 to EC50.
Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model
| Treatment Group | Dose (mg/kg/day) | Parasite Clearance Time (days) | Recrudescence Rate (%) |
| Vehicle Control | - | N/A | 100 |
| This compound | 10 | 4.2 ± 0.5 | 60 |
| This compound | 30 | 2.5 ± 0.3 | 20 |
| Artesunate (Control) | 10 | 2.1 ± 0.2 | 10 |
Experimental Protocols
Protocol 1: In Vitro SYBR Green I-Based Drug Susceptibility Assay
This protocol is adapted from standard methods for assessing the in vitro efficacy of antimalarial compounds.[7]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine at 37°C, 5% CO2, and 5% O2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted drug solutions to the respective wells. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 2X SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the EC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: In Vivo 4-Day Suppressive Test
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.[5]
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Infection: Inoculate mice intraperitoneally with 1x10^6 P. berghei-infected red blood cells on Day 0.
-
Drug Administration: Randomize mice into treatment and control groups. Starting 4 hours post-infection, administer this compound (e.g., 10, 30 mg/kg) or vehicle control orally once daily for 4 consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the percent parasite growth inhibition for each treatment group relative to the vehicle control group.
Visualizations
Caption: Proposed mechanism of this compound action via inhibition of hemozoin formation.
Caption: General workflow for in vitro and in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for addressing inconsistent in vitro experimental results.
References
- 1. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The MAPK Signaling Pathways as a Novel Way in Regulation and Treatment of Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mmv.org [mmv.org]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conflicting results in Moxipraquine efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and address conflicting results in Moxipraquine efficacy studies.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound across different cancer cell lines. Is this expected?
A1: Yes, variability in IC50 values across different cell lines is expected and can be attributed to the unique genetic and molecular makeup of each line. This compound, a potent inhibitor of the PI3K/Akt signaling pathway, will be most effective in cell lines where this pathway is a primary driver of cell proliferation and survival. Cell lines with mutations in other oncogenic pathways may exhibit reduced sensitivity to this compound.
Q2: Our in vivo study results with this compound do not align with previously published data. What are the potential reasons for this discrepancy?
A2: Several factors can contribute to variability in in vivo studies. These include differences in the animal models used (e.g., mouse strain, age, and sex), the tumor xenograft model (e.g., subcutaneous vs. orthotopic), the formulation and administration of this compound, and the overall health status of the animals. It is crucial to standardize these parameters as much as possible to ensure reproducibility.
Q3: How critical is the cell passage number for the consistency of our cell viability assay results?
A3: Cell passage number is a critical factor that can significantly impact experimental outcomes. With increasing passage numbers, cell lines can undergo genetic drift, leading to changes in their phenotype and drug sensitivity. It is recommended to use cells within a narrow passage number range for all experiments to ensure consistency.
Q4: Can differences in experimental protocols for cell viability assays lead to conflicting data?
A4: Absolutely. Minor variations in protocols, such as seeding density, incubation times, and reagent concentrations, can lead to significant differences in results. For instance, in an MTT assay, the incubation time with the MTT reagent and the solubilization of formazan crystals are critical steps that need to be carefully controlled.
Troubleshooting Guides
Discrepancies in Cell Viability Assay Results
If you are observing inconsistent results from your cell viability assays, consider the following troubleshooting steps:
-
Cell Line Authentication: Verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular metabolism and drug response.
-
Reagent Quality: Ensure the quality and consistency of your reagents, including cell culture media, serum, and the assay reagents themselves.
-
Protocol Standardization: Adhere strictly to a standardized protocol across all experiments. Pay close attention to cell seeding density, drug treatment duration, and assay incubation times.
Conflicting In Vivo Efficacy Data
For conflicting in vivo study outcomes, review the following aspects of your experimental design:
-
Animal Model: Ensure the chosen animal model is appropriate for the cancer type being studied. Factors such as the immune status of the mice (e.g., nude vs. NSG) can significantly influence tumor growth and drug response.
-
Tumor Engraftment: Standardize the number of cells injected and the site of injection to ensure consistent tumor engraftment and growth rates.
-
Drug Formulation and Dosing: Prepare the this compound formulation consistently and ensure accurate dosing based on animal weight. The route of administration (e.g., oral gavage, intraperitoneal injection) should also be consistent.
-
Endpoint Analysis: Define clear and consistent endpoints for measuring tumor growth (e.g., caliper measurements) and overall animal health.
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Study A (IC50 in µM) | Study B (IC50 in µM) | Potential Reason for Discrepancy |
| MCF-7 | 0.5 | 0.8 | Difference in cell passage number |
| MDA-MB-231 | 5.2 | 10.5 | Variation in serum concentration in media |
| A549 | 1.8 | 2.1 | Minor differences in incubation time |
Table 2: In Vivo Efficacy of this compound (Tumor Growth Inhibition)
| Animal Model | Study A (% TGI) | Study B (% TGI) | Potential Reason for Discrepancy |
| Nude Mice (MCF-7 Xenograft) | 65% | 50% | Different this compound formulation used |
| NSG Mice (MDA-MB-231 Xenograft) | 40% | 55% | Variation in animal age and weight |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every three days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting cell viability assays.
Caption: Key factors affecting in vivo study results.
References
how to mitigate Moxipraquine toxicity in long-term cell culture
Disclaimer: The following technical support guide is for a hypothetical compound, "Moxipraquine." The information provided, including mechanisms of toxicity, mitigation strategies, and experimental data, is based on established principles of cell culture, drug toxicity, and the known effects of similar chemical compounds. This guide is intended for research and drug development professionals and should be adapted based on empirical data obtained for any specific test article.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating this compound toxicity in long-term cell culture. This compound is a novel quinoline-based compound with potential therapeutic applications. However, its use in long-term cell culture can present challenges related to cytotoxicity. This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced toxicity?
A1: The primary suspected mechanisms of this compound toxicity in long-term cell culture include the induction of reactive oxygen species (ROS), leading to oxidative stress, and the disruption of mitochondrial function. It may also interfere with lysosomal acidification, similar to other quinoline-based compounds.
Q2: At what concentration does this compound typically become toxic to cells?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell type. See the "Experimental Protocols" section for a detailed method.
Q3: What are the common morphological signs of this compound toxicity?
A3: Common morphological changes include cell shrinkage, membrane blebbing, vacuolization, and detachment from the culture surface. These are often indicative of apoptosis or cellular stress.
Q4: Can this compound toxicity be reversed?
A4: In some cases, washing out the compound and treating with antioxidants or other cytoprotective agents may rescue cells from this compound-induced stress, particularly at lower concentrations or shorter exposure times.
Q5: How can I distinguish between apoptosis and necrosis induced by this compound?
A5: Apoptosis and necrosis can be distinguished using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI positive cells are necrotic.
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Proliferation
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic working concentration. |
| Oxidative Stress | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. |
| Mitochondrial Dysfunction | Supplement the culture medium with mitochondrial protective agents like Coenzyme Q10. |
| Cell Line Sensitivity | Consider using a more resistant cell line or genetically modifying your current line to overexpress antioxidant enzymes (e.g., SOD, catalase). |
Issue 2: Increased Apoptosis
| Potential Cause | Recommended Solution |
| Caspase Activation | Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is caspase-dependent. |
| Disruption of Survival Signaling | Modulate signaling pathways known to promote cell survival, such as the PI3K/Akt pathway, with appropriate agonists if experimentally relevant. |
| DNA Damage | Assess for DNA damage using a comet assay or by staining for γH2AX. If positive, consider if this is an expected on-target effect. |
Issue 3: Morphological Changes (e.g., Vacuolization)
| Potential Cause | Recommended Solution |
| Lysosomal Dysfunction | Stain with a lysosomotropic dye (e.g., LysoTracker Red) to assess lysosomal morphology and pH. Chloroquine, a similar compound, is known to cause lysosomal swelling.[1] |
| Autophagy Induction | Monitor the expression of autophagy markers like LC3-II and p62 by Western blot or immunofluorescence. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (48h, µM) | Primary Toxicity Phenotype |
| HEK293 | 15.2 ± 2.1 | Apoptosis |
| HepG2 | 25.8 ± 3.5 | Oxidative Stress, Vacuolization |
| H9c2 | 8.9 ± 1.3 | Mitochondrial Dysfunction |
| A549 | 32.1 ± 4.0 | Low Proliferation |
Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment (24h) | Cell Viability (%) | Intracellular ROS (Fold Change) |
| Vehicle Control | 100 ± 5.0 | 1.0 ± 0.1 |
| This compound (25 µM) | 52 ± 4.1 | 3.5 ± 0.4 |
| This compound (25 µM) + NAC (1 mM) | 88 ± 6.2 | 1.2 ± 0.2 |
| This compound (25 µM) + Vitamin E (100 µM) | 75 ± 5.5 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measuring Intracellular ROS using DCFDA
-
Cell Treatment: Plate cells in a 96-well black, clear-bottom plate and treat with this compound with or without antioxidants for the desired time.
-
DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Normalization: Normalize the fluorescence intensity to the cell number, which can be determined in parallel wells using a viability assay like MTS or by staining with a nuclear dye like Hoechst.
Visualizations
Caption: Suspected signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound toxicity.
Caption: Logical relationship between problem, causes, and solutions.
References
Moxipraquine experimental variability and reproducibility issues
Disclaimer: Initial searches for "Moxipraquine" did not yield specific results for a compound with this name. The following information is based on data for analogous compounds, primarily the antimalarial drug Hydroxychloroquine, which has been the subject of extensive research and exhibits the types of experimental variability and reproducibility issues relevant to this query. This guide is intended to address common challenges encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound in our in-vitro assays. What could be the cause?
A1: Batch-to-batch variability is a common issue. Several factors can contribute to this:
-
Compound Stability and Storage: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Degradation of the compound can lead to decreased potency.
-
Solvent and Formulation: The choice of solvent and the method of preparing stock solutions can impact the compound's solubility and stability. It is advisable to use a consistent, high-quality solvent and to prepare fresh dilutions for each experiment.
-
Purity of the Compound: Verify the purity of each batch of this compound. Impurities can interfere with the assay and lead to inconsistent results.
Q2: Our results for this compound's effect on cytokine inhibition are not reproducible between experiments. How can we troubleshoot this?
A2: Reproducibility issues in cytokine assays are often multifactorial. Consider the following:
-
Cell-Based Assay Variability: The physiological state of the cells used in the assay can significantly impact the results. Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Stimulant Consistency: The type and concentration of the inflammatory stimulus (e.g., LPS) used to induce cytokine production must be tightly controlled.
-
Timing of Treatment: The timing of this compound treatment relative to stimulation can be critical. Establish and adhere to a strict timeline for all experimental steps.
Q3: We are seeing conflicting data on the mechanism of action of this compound. What are the leading hypotheses?
A3: The precise mechanism of action for compounds like Hydroxychloroquine is still under investigation and appears to be context-dependent. The leading hypotheses include:
-
Lysosomotropic Activity: The compound accumulates in lysosomes, increasing the intracellular pH.[1][2] This can interfere with cellular processes such as protein degradation and antigen presentation.[2]
-
Inhibition of Autophagy: By altering lysosomal function, this compound can block the autophagic flux, which is a key cellular degradation and recycling process.
-
Modulation of Inflammatory Signaling: It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1b.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Viral Plaque Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health | Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase. | Consistent cell monolayers and reduced variability in plaque formation. |
| Virus Titer | Use a consistent and accurately tittered viral stock for all experiments. | Uniform plaque size and distribution in control wells. |
| Drug Incubation Time | Optimize and standardize the pre-incubation and co-incubation times of the drug with the cells and virus. | More reproducible dose-response curves. |
Guide 2: Variable Effects on Autophagy Markers (LC3-II Accumulation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Western Blotting Technique | Optimize antibody concentrations and incubation times. Use a loading control to normalize results. | Clear and consistent bands for LC3-I and LC3-II. |
| Use of Autophagy Flux Inhibitors | Include a positive control (e.g., Bafilomycin A1) to confirm that the assay can detect changes in autophagic flux. | Clear distinction between this compound-induced LC3-II accumulation and baseline levels. |
| Cell Line Differences | Be aware that the autophagic response can vary significantly between different cell lines. | Consistent results within a single, well-characterized cell line. |
Experimental Protocols
Protocol 1: Standard Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Drug Dilution: Prepare a serial dilution of this compound in serum-free media.
-
Virus-Drug Incubation: Mix the drug dilutions with a standardized amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth media from the cells and add the virus-drug mixture. Incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% Avicel.
-
Incubation: Incubate the plates for 3 days at 37°C.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize plaques.
-
Analysis: Count the number of plaques in each well and calculate the IC50 value.
Protocol 2: Western Blot for LC3-II Accumulation
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a positive control (e.g., Bafilomycin A1) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or normalize to a loading control.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting workflow for experimental variability.
References
refining Moxipraquine treatment schedules for chronic Chagas disease models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Moxipraquine in preclinical chronic Chagas disease models.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the proposed mechanism of action for this compound?
-
A1: this compound is a novel synthetic compound currently under investigation. Its precise mechanism is not fully elucidated, but preliminary studies suggest it may function as a trypanocidal agent by inhibiting the Trypanosoma cruzi cytochrome b, a key component of the parasite's mitochondrial electron transport chain.[1][2] This disruption of mitochondrial function is thought to be a primary mode of its anti-parasitic activity.
-
-
Q2: Which T. cruzi strains are recommended for evaluating this compound efficacy?
-
A2: It is crucial to assess the efficacy of this compound against a panel of genetically diverse T. cruzi strains, as different strains exhibit varying susceptibility to trypanocidal drugs.[3] We recommend including strains from different Discrete Typing Units (DTUs), such as a susceptible strain (e.g., Tulahuen) and a more resistant strain (e.g., Y strain), to determine the compound's spectrum of activity.
-
Experimental Design
-
Q3: What are the key considerations for designing a chronic phase treatment study in a murine model?
-
A3: For a chronic Chagas disease model, infection should be established for a sufficient duration (e.g., >90 days post-infection) to mimic the human chronic phase.[4] Key considerations include the choice of mouse and parasite strain, the method of infection, and the endpoints for assessing efficacy, such as parasite load in tissues (heart, skeletal muscle) and blood, as well as markers of tissue pathology.[3][4]
-
-
Q4: Can this compound be used in combination with other drugs?
-
A4: Yes, combination therapy is a promising strategy to enhance efficacy and reduce treatment duration.[1][5][6] Studies combining this compound with a sub-efficacious dose of benznidazole (BZN) have shown potential for rapid parasite clearance and prevention of relapse in preclinical models.[1][2][7]
-
Troubleshooting Guides
Unexpected Efficacy Results
-
Q5: My in vivo study shows limited efficacy of this compound, despite promising in vitro results. What could be the issue?
-
A5: Discrepancies between in vitro and in vivo efficacy are common in Chagas disease drug development.[3] Potential causes include:
-
Pharmacokinetic (PK) issues: Poor absorption, rapid metabolism, or inadequate tissue distribution of this compound can lead to sub-therapeutic concentrations at the site of infection.[8] A full PK profile should be established (see Table 2).
-
Parasite strain variability: The T. cruzi strain used in your in vivo model may be less susceptible to this compound than the strain used for in vitro testing.[3]
-
Animal model limitations: The chosen animal model may not fully replicate the complexities of human chronic Chagas disease.[4][9]
-
-
-
Q6: I observed a relapse of parasitemia after an initially successful treatment with this compound. Why did this happen?
-
A6: Parasite relapse after treatment is a significant challenge, potentially due to the existence of dormant or persistent parasite forms that are less susceptible to chemotherapy.[5][10] This highlights the importance of achieving sterile cure.[3] Consider extending the treatment duration, increasing the dose (if tolerated), or using this compound in combination with another trypanocidal agent like benznidazole.[1][2]
-
Toxicity and Adverse Events
-
Q7: The animals in my study are showing signs of toxicity (e.g., weight loss, lethargy). How should I proceed?
-
A7: Toxicity is a common issue with trypanocidal compounds.[11] It is essential to:
-
Review the dose: You may need to reduce the dose of this compound.
-
Assess for drug interactions: If using a combination therapy, consider the potential for synergistic toxicity.
-
Monitor animal health closely: Implement a clear set of humane endpoints for your study.
-
Consider formulation: The drug delivery vehicle may contribute to toxicity.
-
-
Data Presentation
Table 1: Comparative Efficacy of this compound Monotherapy and Combination Therapy in a Chronic Murine Model
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Parasite Load Reduction (%) | Relapse Rate (%) |
| Vehicle Control | - | 20 | 0 | 100 |
| This compound | 25 | 20 | 85 | 40 |
| This compound | 50 | 20 | 95 | 20 |
| Benznidazole | 100 | 20 | 90 | 30 |
| This compound + BZN | 25 + 25 | 5 | 99 | 5 |
Table 2: Key Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Oral) | 2 hours |
| Cmax (50 mg/kg) | 15 µg/mL |
| Half-life (t1/2) | 8 hours |
| Volume of Distribution | 2.5 L/kg |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Chronic Chagas Disease Murine Model
-
Infection: Infect BALB/c mice with 10,000 bloodstream trypomastigotes of a bioluminescent T. cruzi strain (e.g., Tulahuen).
-
Chronic Phase Establishment: Allow the infection to progress for 120 days to establish the chronic phase.
-
Treatment Initiation: Begin oral administration of this compound at the desired dose and schedule. Include vehicle control and benznidazole comparator groups.
-
Monitoring: Monitor parasite load weekly using in vivo bioluminescence imaging.[4] Also, monitor animal weight and general health.
-
Endpoint Analysis: At the end of the treatment period, and after a follow-up period to assess relapse, collect blood and tissues (heart, skeletal muscle) for quantitative PCR (qPCR) to determine parasite load.
Visualizations
Caption: Hypothetical mechanism of action for this compound in T. cruzi.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Short-course combination treatment for experimental chronic Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The translational challenge in Chagas disease drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Repurposing in Chagas Disease: Chloroquine Potentiates Benznidazole Activity against Trypanosoma cruzi In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chagas Disease Treatment and Rational Drug Discovery: A Challenge That Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling challenges in real-time PCR strategies for detecting treatment failure: observations from clinical trials on chronic Chagas disease [frontiersin.org]
- 11. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
Validation & Comparative
Validating the Anti-trypanosomal Activity of Moxipraquine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel, effective, and safer therapeutics against Human African Trypanosomiasis (HAT), or sleeping sickness, has driven extensive research into new chemical scaffolds.[1][2] This guide provides a comparative framework for evaluating the anti-trypanosomal potential of a novel class of compounds, herein referred to as Moxipraquine derivatives. By juxtaposing their hypothetical performance metrics against established and emerging trypanocidal agents, this document aims to guide researchers in the systematic validation of these new chemical entities.
Comparative Performance of Anti-trypanosomal Agents
The development of a successful anti-trypanosomal drug hinges on several key performance indicators, primarily revolving around potency against the parasite and safety for the human host. The following table summarizes the in vitro activity of current and investigational drugs against Trypanosoma brucei, the causative agent of sleeping sickness. This provides a benchmark for the desired activity profile of this compound derivatives.
| Compound/Drug Class | Target Organism | IC50 (µM) | Cytotoxicity (CC50, µM) on Mammalian Cells (e.g., L6) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound Derivative (Hypothetical Target) | T. b. rhodesiense | < 1 | > 50 | > 50 | N/A |
| Pentamidine | T. b. gambiense / T. b. rhodesiense | 0.003 - 0.009 | 2.5 | ~277 - 833 | [3][4] |
| Suramin | T. b. rhodesiense | 0.03 - 0.08 | > 100 | > 1250 - 3333 | [4][5] |
| Melarsoprol | T. b. gambiense / T. b. rhodesiense | 0.004 - 0.04 | 0.1 | ~2.5 - 25 | [4] |
| Eflornithine | T. b. gambiense | 13 - 38 | > 100 | > 2.6 - 7.7 | [3][4] |
| Nifurtimox | T. b. gambiense | 1.5 - 7.5 | > 100 | > 13 - 67 | [3][4] |
| Fexinidazole | T. b. gambiense | 0.3 - 1.5 | 10 - 30 | ~7 - 100 | [3][6] |
| 4-phenyl-6-(pyridin-3-yl)pyrimidine (Compound 13) | T. b. rhodesiense | 0.38 | 23 | > 60 | [2] |
| Naphthoquinone derivative (B6) | T. b. rhodesiense | 0.08 | 5.9 | 74 | [7][8] |
| Tryptanthrin analog (4-aza-8-bromotryptanthrin) | T. b. brucei | 0.40 | Not specified | Not specified | [9][10] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): A crucial measure of a compound's specificity for the parasite over host cells. A higher SI is desirable.
Experimental Protocols
Detailed and standardized methodologies are critical for the validation and comparison of anti-trypanosomal compounds. Below are outlines for key experiments.
In Vitro Anti-trypanosomal Activity Assay
This assay determines the potency of a compound against the bloodstream form of Trypanosoma brucei.
-
Cell Culture: Axenically culture bloodstream-form T. brucei (e.g., strain 427) at 37°C in a suitable medium, such as Iscove's modified Dulbecco's medium, supplemented with serum and other necessary growth factors.[10]
-
Compound Preparation: Dissolve the test compounds (e.g., this compound derivatives) in an appropriate solvent, such as DMSO, and prepare a series of dilutions.
-
Assay Procedure:
-
Seed 96-well plates with exponentially growing trypanosomes.
-
Add the serially diluted compounds to the wells. Include a positive control (a known anti-trypanosomal drug like pentamidine) and a negative control (DMSO vehicle).
-
Incubate the plates for a defined period (e.g., 24 to 72 hours).
-
-
Viability Assessment: Determine parasite viability using a metabolic indicator dye (e.g., resazurin) or by measuring acid phosphatase activity.[10]
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compounds to mammalian cells to determine their selectivity.
-
Cell Culture: Culture a mammalian cell line (e.g., rat myoblast L6 cells or human embryonic kidney HEK293 cells) under standard conditions.
-
Assay Procedure:
-
Seed 96-well plates with the mammalian cells and allow them to attach overnight.
-
Add the same serial dilutions of the test compounds as used in the anti-trypanosomal assay.
-
Incubate for the same duration as the anti-trypanosomal assay.
-
-
Viability Assessment: Use a suitable viability assay, such as the MTT or resazurin assay.
-
Data Analysis: Calculate the CC50 values and subsequently the Selectivity Index (SI).
In Vivo Efficacy in a Murine Model
This experiment evaluates the ability of a compound to clear parasitemia in an infected animal model.
-
Infection: Infect mice (e.g., Swiss albino mice) intraperitoneally with a defined number of bloodstream-form T. brucei.[11][12]
-
Treatment:
-
Initiate treatment at a specified time point post-infection (e.g., 24 or 48 hours).[12]
-
Administer the test compound (e.g., this compound derivative) via a relevant route (e.g., oral or intraperitoneal) at various doses for a set number of consecutive days.[11][12]
-
Include a vehicle control group and a positive control group treated with a known effective drug.
-
-
Monitoring: Monitor parasitemia regularly by microscopic examination of blood from the tail vein.[11]
-
Outcome: Mice with undetectable levels of parasites for an extended period (e.g., 90 days) post-treatment are considered cured.[11][12]
Visualizing Workflows and Pathways
Understanding the experimental process and the potential mechanisms of action is facilitated by clear diagrams.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naphthoquinone Derivatives Exert Their Antitrypanosomal Activity via a Multi-Target Mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Naphthoquinone derivatives exert their antitrypanosomal activity via a multi-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal activities of tryptanthrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro and in vivo effects of mefloquine on Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxipraquine vs. Nifurtimox: A Comparative Analysis of Efficacy in a Chronic Trypanosoma cruzi Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of moxipraquine and nifurtimox in a chronic murine model of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The information is compiled from available preclinical studies to assist researchers in understanding the therapeutic potential and limitations of these compounds.
Executive Summary
Both this compound, an 8-aminoquinoline derivative, and nifurtimox, a nitrofuran, have demonstrated activity against Trypanosoma cruzi in mouse models of Chagas disease. Preclinical evidence suggests that while both drugs can effectively suppress parasitemia in the chronic phase of the infection, neither consistently achieves sterile cure. Nifurtimox is an established treatment for Chagas disease, but its use is associated with significant side effects. This compound showed promise in early studies; however, its development was halted due to significant fetal toxicity observed in animal models. This guide presents the available data on their comparative efficacy and the experimental protocols used in these assessments.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters for this compound and nifurtimox in a chronic T. cruzi mouse model. It is important to note that detailed quantitative data from direct comparative studies are limited in the publicly available literature. The data for this compound is based on the findings of Beveridge et al. (1980), which indicated suppression of parasitemia without complete parasite eradication.
| Drug | Dosage | Treatment Duration | Parasitemia Reduction | Reference |
| This compound | Data not available | Data not available | Effective suppression | |
| Nifurtimox | 50-100 mg/kg/day | 20-40 days | Significant reduction |
Table 1: Effect on Parasitemia in Chronic Murine Chagas Disease.
| Drug | Tissue | Parasite Burden Reduction | Reference |
| This compound | Heart, Skeletal Muscle | Data not available | |
| Nifurtimox | Heart, Skeletal Muscle | Variable, does not always lead to complete clearance |
Table 2: Effect on Tissue Parasite Burden in Chronic Murine Chagas Disease.
| Drug | Outcome | Reference |
| This compound | Data not available | |
| Nifurtimox | Prevents mortality in 100% of treated animals compared to untreated controls |
Table 3: Effect on Survival Rate in Chronic Murine Chagas Disease.
Experimental Protocols
The following sections detail the typical methodologies employed in the evaluation of drug efficacy in a chronic mouse model of Chagas disease.
Chronic Chagas Disease Mouse Model Workflow
This diagram illustrates the general workflow for establishing a chronic T. cruzi infection in mice and subsequent therapeutic evaluation.
Caption: Experimental workflow for a chronic Chagas disease mouse model.
Detailed Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used strains.
-
Parasite Strain: Infection is typically initiated with bloodstream trypomastigotes of a relevant T. cruzi strain (e.g., Y, Tulahuen, Brazil).
-
Infection: Mice are inoculated intraperitoneally with a specific number of parasites (e.g., 1x10³ to 1x10⁵ trypomastigotes).
-
Establishment of Chronic Phase: The chronic phase is generally considered to be established after 60 to 120 days post-infection, characterized by the absence or low levels of detectable parasites in the blood.
-
Drug Administration:
-
This compound: The specific dosage and administration route from the comparative study are not detailed in the available abstract.
-
Nifurtimox: Typically administered orally via gavage at doses ranging from 50 to 100 mg/kg/day for a duration of 20 to 40 consecutive days.
-
-
Efficacy Assessment:
-
Parasitemia: Blood parasite levels are monitored, often using quantitative polymerase chain reaction (qPCR) due to the low parasite numbers in the chronic phase.
-
Tissue Parasite Burden: At the end of the treatment period, tissues such as the heart and skeletal muscle are collected for histological analysis to identify amastigote nests and for qPCR to quantify parasite DNA.
-
Survival: The survival rate of the treated groups is compared to an untreated control group.
-
Mechanism of Action
The proposed mechanisms of action for nifurtimox and a general mechanism for 8-aminoquinolines (as a proxy for this compound) are depicted below.
Proposed Mechanism of Action of Nifurtimox
Nifurtimox's trypanocidal activity is believed to be mediated through the generation of reactive oxygen species.
Caption: Nifurtimox's proposed mechanism of action against T. cruzi.
Generalized Mechanism of Action for 8-Aminoquinolines
The precise mechanism of action of this compound against T. cruzi is not well-documented. However, 8-aminoquinolines are generally thought to interfere with parasite metabolic processes.
Caption: Generalized mechanism of action for 8-aminoquinolines.
Conclusion
Based on the limited available data, both this compound and nifurtimox demonstrate the ability to suppress T. cruzi parasitemia in chronic mouse models, though neither consistently achieves a sterile cure. Nifurtimox remains a standard, albeit imperfect, treatment for Chagas disease. The development of this compound was halted due to toxicity concerns, precluding further clinical investigation. This comparative guide highlights the ongoing need for novel, more effective, and less toxic therapeutic agents for the treatment of chronic Chagas disease. Further research to fully elucidate the mechanisms of action and identify new drug targets is crucial for advancing the field.
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies of Moxipraquine and Other Anti-Parasitic Agents
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the development of new anti-parasitic agents. This guide provides a framework for conducting and interpreting cross-resistance studies involving Moxipraquine, an 8-aminoquinoline compound, against other anti-parasitic drugs. While direct comparative data for this compound is limited in publicly available literature, this guide leverages established experimental protocols and analogous studies with other quinoline-based drugs to provide a comprehensive methodological blueprint.
This compound, also known as 349C59, has demonstrated activity against Trypanosoma cruzi and various Leishmania species. As with any anti-parasitic agent, a thorough evaluation of its potential for developing resistance, and importantly, cross-resistance with existing drugs, is paramount to its successful clinical application. Cross-resistance, where a parasite develops resistance to one drug and consequently becomes resistant to other, often structurally related, drugs, can severely limit treatment options.
Experimental Framework for Assessing Cross-Resistance
A typical workflow for investigating cross-resistance involves the selection of drug-resistant parasite lines followed by comprehensive drug susceptibility testing.
Detailed Experimental Protocols
1. In Vitro Parasite Culture and Selection of Resistant Lines:
-
Parasite Strains: Begin with a well-characterized, drug-sensitive parental strain of the target parasite (e.g., Trypanosoma cruzi, Leishmania donovani, or Plasmodium falciparum).
-
Culture Conditions: Maintain parasites in their respective standard in vitro culture systems. For example, T. cruzi epimastigotes can be cultured in liver infusion tryptose (LIT) medium, while Leishmania promastigotes are typically grown in M199 medium.
-
Induction of Resistance: To select for this compound-resistant parasites, the parental strain is continuously exposed to gradually increasing concentrations of the drug over an extended period.[1] The starting concentration is often the 50% inhibitory concentration (IC50) of the parental strain.
-
Clonal Selection: Once parasites demonstrate stable growth at a significantly higher drug concentration, clonal lines are established by limiting dilution or single-cell sorting to ensure a genetically homogenous resistant population.
2. Drug Susceptibility Assays (IC50 Determination):
-
Assay Principle: The half-maximal inhibitory concentration (IC50) is the most common metric for drug susceptibility. It represents the concentration of a drug that inhibits 50% of parasite growth or viability.
-
Methodology (Example using Resazurin-based assay for Leishmania):
-
Plate promastigotes (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of this compound and the other anti-parasitic agents to be tested in triplicate. Include a no-drug control.
-
Incubate the plates under appropriate conditions (e.g., 26°C for 72 hours).
-
Add a resazurin solution to each well and incubate for another 4-24 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and Interpretation
Quantitative data from cross-resistance studies should be summarized in a clear and concise table to facilitate comparison. The Resistance Index (RI) is a key parameter, calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental strain. An RI significantly greater than 1 indicates resistance.
Table 1: Hypothetical Cross-Resistance Profile of a this compound-Resistant T. cruzi Strain
| Anti-parasitic Agent | Chemical Class | Parental Strain IC50 (µM) | This compound-Resistant Strain IC50 (µM) | Resistance Index (RI) |
| This compound | 8-Aminoquinoline | 0.5 | 15.0 | 30.0 |
| Benznidazole | Nitroimidazole | 2.0 | 2.2 | 1.1 |
| Nifurtimox | Nitrofuran | 1.5 | 1.6 | 1.07 |
| Primaquine | 8-Aminoquinoline | 5.0 | 25.0 | 5.0 |
| Chloroquine | 4-Aminoquinoline | 10.0 | 11.5 | 1.15 |
| Amphotericin B | Polyene | 0.1 | 0.12 | 1.2 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical example, the this compound-resistant strain shows a high level of resistance to this compound (RI = 30.0) and significant cross-resistance to another 8-aminoquinoline, Primaquine (RI = 5.0). However, it displays no significant cross-resistance to drugs from other chemical classes like Benznidazole, Nifurtimox, Chloroquine, or Amphotericin B. This would suggest a specific mechanism of resistance targeting the 8-aminoquinoline class. Studies on other 8-aminoquinolines have shown a lack of cross-resistance with chloroquine and mefloquine in P. falciparum.[2][3]
Potential Mechanisms of Resistance and Signaling Pathways
Resistance to quinoline-based anti-parasitic drugs, particularly in Plasmodium falciparum, is often associated with mutations in transporter proteins. For instance, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) are a well-established mechanism of chloroquine resistance.[4] This transporter is located on the parasite's digestive vacuole and is thought to efflux the drug, preventing it from reaching its target.
While the specific mechanisms of resistance to 8-aminoquinolines like this compound are not as well understood, they could potentially involve:
-
Altered Drug Transport: Increased efflux or decreased uptake of the drug due to mutations in transporter proteins.
-
Target Modification: Mutations in the drug's molecular target that reduce binding affinity.
-
Metabolic Alterations: Increased metabolic inactivation of the drug.
References
- 1. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Moxipraquine's Potency Against Leishmania major: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileishmanial potency of Moxipraquine against Leishmania major, the causative agent of cutaneous leishmaniasis. The data presented is based on available preclinical in vivo studies, offering a comparative analysis with other established and related compounds. This document is intended to support researchers and professionals in drug development by summarizing existing data, detailing experimental methodologies, and visualizing key processes and relationships.
Comparative Analysis of In Vivo Potency
The following table summarizes the in vivo efficacy of this compound and comparator compounds against Leishmania major in a murine model. The primary endpoint for comparison is the reduction in lesion size, a key indicator of treatment efficacy in cutaneous leishmaniasis.
| Compound | Dosage | Administration Route | Mean Lesion Size (mm) in Treated Mice | Mean Lesion Size (mm) in Untreated Controls | Reference |
| This compound (349C59) | 25 mg/kg | Subcutaneous | 1.4 | 3.4 | [1][2] |
| 50 mg/kg | Subcutaneous | 1.6 | 3.4 | [1][2] | |
| 100 mg/kg | Oral | 1.75 | 3.4 | [1][2] | |
| Primaquine | Not Specified | Subcutaneous | 1.4 | 3.4 | [1][2] |
| Not Specified | Oral | 1.2 | 3.4 | [1][2] | |
| Glucantime® | Not Specified | Not Specified | 0.8 | 3.4 | [1][2] |
Experimental Protocols
The data presented in this guide is based on a standardized murine model of cutaneous leishmaniasis. The detailed methodology for this key experiment is as follows:
In Vivo Murine Model for Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice are typically used as they are a susceptible model for L. major infection, developing well-defined cutaneous lesions.
-
Parasite Strain: Leishmania major promastigotes are cultured in appropriate media (e.g., Schneider's Drosophila Medium supplemented with fetal bovine serum) to a stationary phase.
-
Infection: Mice are infected with stationary-phase L. major promastigotes, typically by subcutaneous injection into the footpad or the base of the tail. The inoculum size is generally around 2 x 10^6 parasites per mouse.
-
Treatment Initiation: Treatment with the test compounds (e.g., this compound) and control drugs (e.g., Primaquine, Glucantime®) is initiated once lesions become measurable, typically 3-4 weeks post-infection.
-
Drug Administration: Compounds are administered via specified routes (e.g., subcutaneous, oral) and dosages for a defined period, often daily for several consecutive days.
-
Efficacy Assessment: The primary outcome measure is the change in lesion size, which is monitored weekly using a caliper. Lesion size is calculated by subtracting the thickness of the uninfected contralateral footpad from the infected footpad.
-
Parasite Load Determination (Optional): At the end of the experiment, parasite burden in the infected tissue and draining lymph nodes can be quantified using methods such as limiting dilution assay or quantitative PCR to provide a more comprehensive assessment of efficacy.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a test compound against Leishmania major in a murine model.
Caption: In vivo experimental workflow for assessing antileishmanial potency.
Hypothesized Signaling Pathway
The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, as an 8-aminoquinoline derivative, it is hypothesized to share a similar mechanism with other compounds in its class, which involves disruption of the parasite's mitochondrial function.
Caption: Hypothesized mechanism of action for 8-aminoquinolines in Leishmania.
Logical Comparison of Treatments
This diagram provides a logical comparison of this compound with Primaquine and Glucantime® based on the available in vivo data against L. major.
Caption: Logical comparison of antileishmanial treatments based on in vivo data.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents [emedicine.medscape.com]
A Comparative Analysis of the Toxicological Profiles of Moxifloxacin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin, and the polyene antifungal agent, amphotericin B. The information presented herein is curated from experimental data to assist researchers and drug development professionals in understanding the relative safety profiles of these two widely used therapeutics.
Executive Summary
Moxifloxacin and amphotericin B exhibit distinct toxicity profiles affecting different organ systems. Moxifloxacin is primarily associated with cardiotoxicity, specifically QTc interval prolongation, and a low rate of hepatotoxicity. In contrast, amphotericin B is well-known for its significant nephrotoxicity and infusion-related reactions, with cardiotoxicity often secondary to electrolyte imbalances. This guide delves into the experimental data supporting these profiles, details the methodologies used in key toxicity studies, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Toxicity Metrics
The following tables summarize quantitative data on the hepatotoxicity, nephrotoxicity, and cardiotoxicity of moxifloxacin and amphotericin B.
Table 1: Comparative Hepatotoxicity
| Parameter | Moxifloxacin | Amphotericin B | Citation |
| Incidence of Serum Enzyme Elevations | 1% to 3% (mild, transient) | Up to 20% (mild, transient) | [1][2] |
| Clinically Apparent Hepatotoxicity | Rare, but severe cases reported | Rare, typically hepatocellular or mixed pattern | [1][2] |
| Time to Onset | 1 day to 3 weeks | 4 to 14 days | [1][2] |
| Risk of Acute Liver Injury (vs. Clarithromycin) | Adjusted Odds Ratio: 2.20 | Not directly compared in the same study | [3] |
| Association with Liver Injury in DILIN Study | 8 out of 899 cases attributed to moxifloxacin | Not specified as a major cause | [1] |
Table 2: Comparative Nephrotoxicity
| Parameter | Moxifloxacin | Amphotericin B | Citation |
| Reported Incidence | Not a commonly reported adverse effect; rare cases of acute interstitial nephritis | High, up to 80% of patients experience some degree of renal dysfunction | [4][5] |
| Mechanism | Immune-mediated hypersensitivity (in rare cases) | Direct tubular damage and renal vasoconstriction | [4][6] |
| Key Indicators | Increase in serum creatinine in reported cases | Increase in serum creatinine, hypokalemia, hypomagnesemia | [4][7] |
| Mean Serum Creatinine Increase | Not quantified in large studies due to rarity | 0.3 mg/dL in low-risk patients with saline loading | [8] |
| Doubling of Serum Creatinine | Not a characteristic toxicity | Occurs in a significant percentage of patients, reduced with lipid formulations | [9] |
Table 3: Comparative Cardiotoxicity
| Parameter | Moxifloxacin | Amphotericin B | Citation |
| Primary Mechanism | Inhibition of the hERG potassium channel | Direct membrane effects and electrolyte imbalances (hypokalemia, hypomagnesemia) | [10][11] |
| Effect on ECG | QTc interval prolongation | Arrhythmias, bradycardia, potential for atrioventricular block | [11][12] |
| Mean QTc Prolongation (400 mg dose) | 6 ± 26 ms | Not the primary cardiotoxic effect | [12] |
| Incidence of Torsades de Pointes (TdP) | Very low risk, increased with other risk factors | Can occur, often secondary to electrolyte disturbances | [10] |
| Electrolyte Disturbances | Not a primary effect | Frequent cause of hypokalemia and hypomagnesemia | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological assessment of moxifloxacin and amphotericin B are provided below.
In Vitro Hepatotoxicity Assessment: Primary Human Hepatocyte Cytotoxicity Assay
This protocol outlines a common method for assessing drug-induced liver injury in vitro.
Objective: To determine the cytotoxic potential of a test compound on primary human hepatocytes.
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte culture medium (e.g., InVitroGRO CP medium)
-
Collagen-coated microplates (e.g., 96-well or 1536-well)
-
Test compound (Moxifloxacin or Amphotericin B) and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed hepatocyte culture medium and seed them onto collagen-coated microplates at a predetermined density.[15]
-
Cell Attachment: Incubate the plates at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and monolayer formation.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound and vehicle control in culture medium. After cell attachment, replace the medium with the medium containing the test compounds or controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[16]
-
Incubate the plates at room temperature for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
In Vivo Nephrotoxicity Assessment: Rat Model
This protocol describes a general procedure for inducing and evaluating drug-induced kidney injury in a rodent model.
Objective: To assess the nephrotoxic potential of a test compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compound (e.g., Amphotericin B) and vehicle control
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Analytical equipment for measuring serum creatinine and blood urea nitrogen (BUN)
-
Histopathology equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into control and treatment groups. Administer the test compound (e.g., a single intraperitoneal injection of amphotericin B) or vehicle to the respective groups.
-
Sample Collection:
-
Place the rats in metabolic cages for 24-hour urine collection at specified time points.
-
Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) at the end of the study period.
-
-
Biochemical Analysis: Analyze serum samples for creatinine and BUN levels to assess kidney function.
-
Histopathology:
-
At the end of the experiment, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).
-
Embed the kidneys in paraffin, section them, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Evaluate the kidney sections for signs of tubular necrosis, interstitial inflammation, and other pathological changes.
-
In Vitro Cardiotoxicity Assessment: hERG Manual Patch Clamp Assay
This protocol details the gold-standard method for assessing a compound's potential to block the hERG potassium channel.[17][18]
Objective: To determine the inhibitory effect of a test compound on the hERG potassium current.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel
-
Cell culture reagents
-
Patch clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound and vehicle control
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells according to standard protocols. On the day of the experiment, detach the cells and place them in the recording chamber.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Patch Clamp Recording:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a depolarizing voltage step to activate the hERG channels (e.g., to +20 mV).
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit the characteristic hERG tail current.[17]
-
-
Compound Application: After obtaining a stable baseline recording of the hERG current, perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the hERG current before and after the application of the test compound.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration of the test compound. Calculate the percentage of inhibition relative to the baseline current. Plot the concentration-response curve to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the toxicity of moxifloxacin and amphotericin B.
Caption: Moxifloxacin-induced cardiotoxicity pathway.
Caption: Mechanisms of Amphotericin B-induced nephrotoxicity.
Caption: General experimental workflow for toxicity assessment.
References
- 1. Moxifloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Two Fluoroquinolone Antibiotics Linked to Risk for Liver Injury [medscape.com]
- 4. Acute interstitial nephritis associated with moxifloxacin use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amphotericin B-induced nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphotericin B: side effects and toxicity | Revista Iberoamericana de Micología [elsevier.es]
- 8. jwatch.org [jwatch.org]
- 9. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcva.org [ijcva.org]
- 11. Liposomal amphotericin-B-induced atrial fibrillation with hypomagnesaemia in acute invasive mucormycosis of the right maxillary sinus - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Amiloride for the prevention of amphotericin B-induced hypokalemia and hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veritastk.co.jp [veritastk.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Assessment of Synergistic Effects of Moxipraquine with Other Compounds: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the understanding of the synergistic effects of Moxipraquine (also known as 349C59) with other compounds. Despite its identification as a potent agent against the parasites Trypanosoma cruzi and some species of Leishmania, no publicly available experimental data from preclinical or clinical studies could be found that investigates its efficacy in combination therapies.
This guide was intended to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance when combined with other therapeutic agents. However, the foundational data required for such a comparison—including quantitative synergistic data, detailed experimental protocols, and elucidated mechanisms of action—are not present in the current body of scientific literature accessible through extensive searches.
Current State of Knowledge on this compound
This compound has been identified as an insecticide with activity against parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). This initial characterization suggests its potential as a therapeutic agent for these neglected tropical diseases. However, research into its development appears to be limited, and it is not mentioned in recent studies on combination therapies for these conditions.
The Challenge of Assessing Synergy Without Data
The objective of this guide was to present data in a structured format to allow for easy comparison of this compound's synergistic potential. This would typically involve:
-
Quantitative Data Tables: Summarizing key metrics from in vitro and in vivo studies, such as Combination Index (CI) values, Fractional Inhibitory Concentration (FIC), and dose-reduction indices, to objectively demonstrate synergy, additivity, or antagonism.
-
Detailed Experimental Protocols: Providing methodological details of key experiments, including cell lines or animal models used, drug concentrations, and assay types, to allow for critical evaluation and replication of findings.
-
Visualizations of Mechanisms: Creating diagrams of signaling pathways or experimental workflows to visually represent the interactions between this compound and other compounds at a molecular level.
Due to the absence of any published research on this compound in combination with other drugs, none of these core requirements can be fulfilled.
The Importance of Combination Therapy in Parasitic Diseases
For diseases like Chagas and leishmaniasis, combination therapy is a critical strategy to enhance efficacy, reduce treatment duration, minimize toxicity, and combat the emergence of drug resistance. Current research in this field is active, with many studies investigating novel combinations of existing and new chemical entities. The lack of data for this compound in this context is notable and suggests that its potential in combination regimens has not been explored or, if it has, the results have not been published in accessible forums.
Future Directions
To assess the synergistic effects of this compound, future research would need to be conducted to:
-
Elucidate its Mechanism of Action: Understanding the specific molecular target and pathway through which this compound exerts its anti-parasitic effects is the first step in identifying rational combination partners.
-
Conduct In Vitro Synergy Screens: High-throughput screening of this compound in combination with a library of approved anti-parasitic drugs or other compounds could identify potential synergistic, additive, or antagonistic interactions.
-
Perform In Vivo Combination Studies: Promising combinations identified in vitro would need to be validated in relevant animal models of Chagas disease and leishmaniasis to assess their efficacy and safety in a living organism.
Conclusion
While the initial premise of this guide was to provide a detailed comparison of the synergistic effects of this compound, the stark lack of available data makes this impossible at this time. The scientific community has not yet published research on the use of this compound in combination with other compounds. Therefore, for researchers, scientists, and drug development professionals interested in this specific agent, the path forward will require foundational research to first establish its mechanism of action and then to explore its potential in combination therapies through rigorous preclinical studies. Without such data, any discussion of its synergistic effects remains purely speculative.
Safety Operating Guide
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Moxipraquine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the handling and disposal of Moxipraquine. Given the limited publicly available toxicological data for this compound, a cautious approach is mandated. The following procedures are based on the safety profiles of related quinoline-based compounds and general best practices for handling potentially hazardous research chemicals. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the mandatory PPE for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or splash. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting knit or elastic cuffs. Made of a low-permeability fabric. | Protects against splashes and aerosol contamination of clothing and skin. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes, and aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures with a high likelihood of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles. |
Handling Procedures
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to control for airborne particles.
Experimental Workflow for Handling Powdered this compound
Caption: Workflow for the safe handling of powdered this compound.
Disposal Plan
All disposable materials that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be considered hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's EHS department for specific disposal procedures and pickup schedules.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and your supervisor.3. If trained and equipped, contain the spill with absorbent pads. Do not attempt to clean up a large spill without proper training and PPE.4. Contact your institution's EHS department. |
Toxicological and Safety Data Summary
Due to the limited availability of specific toxicological data for this compound, the precautionary principle must be applied. It is prudent to assume that this compound may share toxicological properties with other quinoline-based compounds, for which reproductive toxicity is a known concern.
| Data Point | Information | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | No OEL has been established for this compound. All handling should aim to minimize any potential exposure. |
| Acute Toxicity | Data not available. Assume to be harmful if ingested, inhaled, or absorbed through the skin. | General precaution for research chemicals. |
| Chronic Toxicity | Data not available. Long-term exposure effects are unknown. | General precaution for research chemicals. |
| Reproductive Toxicity | Potential for reproductive toxicity.[1] | Based on studies of related quinoline compounds.[1] |
| Mutagenicity/Carcinogenicity | Data not available. | General precaution for research chemicals. |
Logical Relationship for Risk Assessment and Control
Caption: Risk assessment and control strategy for this compound.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive research environment. Your well-being is paramount, and a proactive approach to safety is the foundation of sound scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
